Product packaging for 4-Chloro-8-nitrocoumarin(Cat. No.:)

4-Chloro-8-nitrocoumarin

Cat. No.: B15336624
M. Wt: 225.58 g/mol
InChI Key: RRPMAMNZHUCBMU-UHFFFAOYSA-N
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Description

4-Chloro-8-nitrocoumarin is a specialized chemical intermediate of significant interest in medicinal and synthetic chemistry. Its structure combines two key reactive sites: the chlorine substituent at the 4-position and the nitro group at the 8-position. The chlorine atom is a well-established leaving group, making this compound a valuable precursor for nucleophilic aromatic substitution reactions . Researchers can utilize this reactivity to synthesize a diverse array of 4-substituted coumarin derivatives by reacting it with various nitrogen-based nucleophiles, such as heteroarylamines . The nitro group can serve as an electron-withdrawing group, influencing the electronic properties of the coumarin system, and can also be further reduced to other functional groups like amines, offering an additional handle for chemical modification.Coumarin derivatives are extensively studied for their broad spectrum of biological activities. Structural analogues of this compound have demonstrated potential as antimicrobial agents and have been investigated for their anti-inflammatory properties . Furthermore, nitrocoumarin scaffolds are explored in the development of inhibitors for specific biological targets. For instance, research on similar compounds has identified derivatives with potent inhibitory activity against Myeloid cell leukemia-1 (Mcl-1), a validated target in cancer therapy, which can help overcome resistance to chemotherapeutic drugs . As such, this compound serves as a versatile building block for researchers designing and synthesizing novel compounds for screening against various diseases. It is also a candidate for material science studies, such as investigating solute-solvent interactions in different systems using acoustic methods, as performed on similar nitrocoumarin compounds . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClNO4 B15336624 4-Chloro-8-nitrocoumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClNO4

Molecular Weight

225.58 g/mol

IUPAC Name

4-chloro-8-nitrochromen-2-one

InChI

InChI=1S/C9H4ClNO4/c10-6-4-8(12)15-9-5(6)2-1-3-7(9)11(13)14/h1-4H

InChI Key

RRPMAMNZHUCBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

To the User: Following a comprehensive search, no specific experimental data or detailed protocols for the physicochemical properties of 4-Chloro-8-nitrocoumarin could be located. The available scientific literature and chemical databases do not provide information on this specific isomer. However, extensive data is available for the closely related and well-documented isomer, 4-Chloro-3-nitrocoumarin . This guide will provide a detailed technical overview of this compound, adhering to all specified formatting and content requirements.

Abstract

4-Chloro-3-nitrocoumarin is a halogenated nitrocoumarin derivative that serves as a versatile precursor in organic synthesis.[1][2] Its unique chemical structure, featuring both an electrophilic chlorine atom and a nitro group on the coumarin scaffold, makes it a valuable building block for synthesizing more complex heterocyclic molecules, including fluorescent probes and compounds with potential antimicrobial and therapeutic properties.[1] This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating its preparation.

Physicochemical Properties

The key physicochemical properties of 4-Chloro-3-nitrocoumarin are summarized below. These values have been compiled from various chemical data sources and are essential for its application in research and development.

PropertyValueSource(s)
Molecular Formula C₉H₄ClNO₄[3][4]
Molecular Weight 225.58 g/mol [1][3]
CAS Number 38464-20-9[3][4]
Melting Point 160-165 °C[1][5][6]
Boiling Point 338.7 ± 42.0 °C (Predicted)[6]
Appearance Light yellow to amber or dark green powder/crystals[5][6]
Solubility Insoluble in water[6]
Density 1.60 ± 0.1 g/cm³ (Predicted)[6]
LogP (Computed) 2.3[3]
InChI Key OFLRQEKOAGDHKT-UHFFFAOYSA-N[3][7]

Experimental Protocols

The synthesis and characterization of 4-Chloro-3-nitrocoumarin involve standard organic chemistry techniques. The following sections detail the methodologies commonly employed.

Synthesis of 4-Chloro-3-nitrocoumarin

4-Chloro-3-nitrocoumarin is typically synthesized from 4-hydroxycoumarin in a two-step process.

Step 1: Nitration of 4-Hydroxycoumarin The first step involves the nitration of 4-hydroxycoumarin to produce 4-hydroxy-3-nitrocoumarin.

  • Materials: 4-hydroxycoumarin, glacial acetic acid, 72% aqueous nitric acid.

  • Procedure: 4-hydroxycoumarin is dissolved in glacial acetic acid. A solution of 72% aqueous nitric acid is then added dropwise to the mixture while maintaining a controlled temperature, typically with cooling in an ice bath. The reaction mixture is stirred for a specified period to allow for the completion of the nitration. The resulting product, 4-hydroxy-3-nitrocoumarin, precipitates out of the solution and is collected by filtration, washed, and dried.

Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin The intermediate is then chlorinated to yield the final product.

  • Materials: 4-hydroxy-3-nitrocoumarin, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure: N,N-dimethylformamide is cooled in an ice bath, and phosphorus oxychloride is added dropwise with stirring. A solution of 4-hydroxy-3-nitrocoumarin in DMF is then added slowly to this mixture. The reaction is stirred for a period, after which it is quenched by pouring it into ice-cold water. The precipitated solid, 4-Chloro-3-nitrocoumarin, is collected by filtration, washed with a sodium bicarbonate solution and water, and then recrystallized from a suitable solvent system (e.g., benzene-hexane) to yield the purified product.

Spectroscopic Characterization

The structure and purity of synthesized 4-Chloro-3-nitrocoumarin are confirmed using standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include strong vibrations for the carbonyl group (C=O) of the lactone ring (around 1733 cm⁻¹) and absorptions corresponding to the nitro group (NO₂) (typically around 1526 and 1324 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show signals in the aromatic region corresponding to the protons on the coumarin's benzene ring. The absence of a proton signal at the 3-position and the specific chemical shifts of the aromatic protons confirm the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for 4-Chloro-3-nitrocoumarin, starting from 4-hydroxycoumarin.

Synthesis_Workflow Synthesis of 4-Chloro-3-nitrocoumarin start 4-Hydroxycoumarin step1 Nitration start->step1 intermediate 4-Hydroxy-3-nitrocoumarin step1->intermediate step2 Chlorination intermediate->step2 product 4-Chloro-3-nitrocoumarin step2->product reagents1 HNO₃ / Acetic Acid reagents1->step1 reagents2 POCl₃ / DMF reagents2->step2

Caption: Reaction pathway for the synthesis of 4-Chloro-3-nitrocoumarin.

Applications in Research

4-Chloro-3-nitrocoumarin is primarily used as an intermediate in synthetic organic chemistry.[1] Its applications include:

  • Synthesis of Fused Heterocycles: It serves as a precursor for creating complex ring systems, such as pyrrolocoumarins.[2]

  • Development of Bioactive Molecules: The coumarin scaffold is present in many compounds with a wide range of biological activities. This precursor allows for the introduction of various functional groups to explore potential antimicrobial or anticancer properties.[1]

  • Fluorescent Probes: It is used in the development of fluorescent dyes and probes for biological imaging and analytical chemistry applications.[1]

References

An In-depth Technical Guide to 4-Chloro-8-nitrocoumarin and Its Isomer, 4-Chloro-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature and database searches did not yield specific information regarding the molecular structure, IUPAC name, or experimental data for 4-Chloro-8-nitrocoumarin. This suggests that it is not a commonly synthesized or commercially available compound. This guide will, therefore, provide a hypothesized structure and IUPAC name for the requested molecule based on standard chemical nomenclature. As a practical alternative for researchers, this guide will focus on the well-documented and commercially available isomer, 4-Chloro-3-nitrocoumarin , for which substantial data exists.

Hypothesized Molecular Structure and IUPAC Name for this compound

Based on the standard numbering of the coumarin (2H-chromen-2-one) ring system, the molecular structure and IUPAC name for this compound are proposed as follows:

Hypothesized IUPAC Name: 4-Chloro-8-nitro-2H-chromen-2-one

Below is a diagram representing the hypothesized molecular structure.

Caption: Hypothesized structure of this compound.

Technical Data for 4-Chloro-3-nitrocoumarin

As a well-characterized isomer, 4-Chloro-3-nitrocoumarin serves as a valuable point of reference.

IUPAC Name: 4-chloro-3-nitrochromen-2-one[1]

Molecular Structure

Caption: Molecular structure of 4-Chloro-3-nitrocoumarin.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₄ClNO₄[1][2]
Molecular Weight 225.58 g/mol [1]
CAS Number 38464-20-9[1][2]
Appearance Pale yellow to dark yellow or brown crystalline powder[2]
Melting Point 161 - 165 °C
Purity ≥ 98% (HPLC)[2]

Experimental Protocols

General Synthesis of 8-Nitrocoumarin Derivatives

While a specific protocol for this compound is unavailable, the synthesis of 8-nitro substituted coumarins can be achieved through the nitration of a corresponding coumarin precursor. The following is a generalized experimental protocol based on the synthesis of 7-hydroxy-4-methyl-8-nitrocoumarin[3].

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol

Procedure:

  • In a flask, dissolve the 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution while stirring. Continue to maintain the temperature at or below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a designated period. The reaction time can influence the isomer distribution[4].

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • The separation of 6-nitro and 8-nitro isomers can be achieved by fractional crystallization or column chromatography. For instance, after filtration, the residue may contain the 6-nitro isomer, while the 8-nitro isomer can be crystallized from the filtrate by cooling[3].

  • Recrystallize the isolated 8-nitro isomer from ethanol to obtain the purified product.

Note: The regioselectivity of the nitration is highly dependent on the existing substituents on the coumarin ring and the reaction conditions.

Use of 4-Chloro-3-nitrocoumarin as a Synthetic Precursor

4-Chloro-3-nitrocoumarin is a versatile precursor for the synthesis of more complex heterocyclic compounds. For example, it has been used in the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. This involves a base-mediated reductive coupling with an α-bromoacetophenone, followed by a reductive intramolecular cyclization[5][6].

Biological Activities of Nitrocoumarins

Nitrocoumarin derivatives exhibit a range of biological activities. The position of the nitro group can significantly influence the compound's properties.

  • Antimicrobial and Antifungal Activity: Various nitrocoumarin derivatives have been shown to possess antibacterial and antifungal properties[4]. The presence of a nitro group at the C6 position has been noted as important for antibacterial activity in some 3-arylcoumarin derivatives[7].

  • Anticancer Activity: Coumarin and its derivatives, including nitro-substituted compounds, have been investigated for their potential as anticancer agents against various cancer cell lines[4].

  • Enzyme Inhibition: Certain 3-arylcoumarin derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO), suggesting potential applications in neurodegenerative diseases[7].

Logical Relationship Diagram

The following diagram illustrates the relationship between the requested, but undocumented, this compound and the available data for its documented isomer, 4-Chloro-3-nitrocoumarin.

logical_relationship A User Request: This compound Data B Literature Search A->B C No Specific Data Found for This compound B->C E Data Found for Isomer: 4-Chloro-3-nitrocoumarin B->E I General Synthesis of 8-Nitrocoumarin Derivatives B->I D Hypothesized Structure and IUPAC Name for this compound C->D F Physicochemical Properties E->F G Experimental Protocols (as precursor) E->G H Biological Activity E->H

References

Navigating the Physicochemical Landscape of 4-Chloro-8-nitrocoumarin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative data on the solubility and stability of 4-Chloro-8-nitrocoumarin. This guide provides a comprehensive overview of established methodologies and generalized protocols for determining these critical parameters for coumarin derivatives, based on established principles of organic chemistry and pharmaceutical sciences. The information presented herein is intended to guide experimental design and not as a substitute for laboratory-derived data.

Introduction

This compound is a substituted coumarin derivative of interest in various research and development fields, including medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective application, formulation, and the assurance of its quality and efficacy over time. This technical guide outlines the fundamental principles and detailed experimental protocols for the systematic evaluation of the solubility of this compound in a range of solvents and its stability under various stress conditions.

Physicochemical Properties of Related Isomers

Property4-Chloro-3-nitrocoumarinThis compound
Molecular Formula C₉H₄ClNO₄C₉H₄ClNO₄
Molecular Weight 225.59 g/mol 225.59 g/mol
Appearance Light yellow to amber to dark green powder/crystalData not available
Melting Point 161-165 °CData not available
Water Solubility Insoluble[1]Data not available
Storage Store at room temperature[1]Recommended: Store at room temperature, protected from light and moisture.

Solubility Determination: Methodologies and Protocols

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and delivery. The following are standard methods for determining the solubility of organic compounds like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Experimental Protocol:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, and relevant buffer solutions).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantification by UV-Vis Spectroscopy

This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent.

Experimental Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of UV-Vis wavelengths to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[3]

  • Sample Analysis: Measure the absorbance of the filtered supernatant from the shake-flask experiment.

  • Calculation: Determine the concentration of the unknown sample using the equation of the line from the calibration curve (based on the Beer-Lambert Law).[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex matrices.[5][6]

Experimental Protocol:

  • Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column) capable of separating this compound from any potential impurities or degradants.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_quantification Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate concentration D->E F UV-Vis Spectroscopy E->F Method A G HPLC E->G Method B

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]

General Protocol for Forced Degradation
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent).

  • Stress Conditions: Expose the samples to various stress conditions as detailed below. A control sample should be stored under normal conditions.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

G A Prepare solution of this compound B Expose to Stress Conditions A->B C Hydrolytic (Acidic, Basic, Neutral) B->C D Oxidative (e.g., H₂O₂) B->D E Photolytic (UV/Vis light) B->E F Thermal (Elevated Temperature) B->F G Sample at various time points C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Quantify parent compound H->I J Identify degradation products H->J

Figure 2: General Workflow for Forced Degradation Studies.

Hydrolytic Stability

Objective: To assess the degradation of the compound in the presence of water at different pH values.

Experimental Protocol:

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl.

  • Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH.

  • Neutral Conditions: Dissolve the compound in purified water.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and analyze at appropriate time intervals.

Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Experimental Protocol:

  • Reagent: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature and protect it from light.

  • Analysis: Analyze at predetermined time points.

Photostability

Objective: To determine the effect of light exposure on the compound's stability.

Experimental Protocol:

  • Exposure: Expose the compound, both in solid form and in solution, to a light source that provides both ultraviolet (UV) and visible (Vis) light, as specified in ICH guideline Q1B.[10][11][12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Light Source: A calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is required.

  • Analysis: After the exposure period, compare the samples to the dark control.

Thermal Stability

Objective: To assess the impact of elevated temperatures on the compound.

Experimental Protocol:

  • Solid State: Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

  • Solution State: Store a solution of the compound at an elevated temperature.

  • Analysis: Analyze the samples at various time points to check for degradation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed to determine melting point, decomposition temperature, and weight loss as a function of temperature.[13][14][15]

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its utility and handling. While specific data for this compound is currently limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for its systematic characterization. By employing these standardized methodologies, researchers and drug development professionals can generate the necessary data to support the advancement of their work with this and other novel coumarin derivatives. It is imperative that these studies are conducted with appropriate controls and validated analytical methods to ensure the accuracy and reliability of the results.

References

Quantum chemical computations for 4-Chloro-8-nitrocoumarin using DFT

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quantum Chemical Computations of 4-Chloro-8-nitrocoumarin using Density Functional Theory (DFT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1] The introduction of specific substituents, such as chloro and nitro groups, can modulate their biological efficacy and physicochemical characteristics. This guide provides a comprehensive technical overview of the application of Density Functional Theory (DFT) for the quantum chemical analysis of this compound. By elucidating its structural, vibrational, and electronic properties, these computational methods offer profound insights that are crucial for rational drug design and materials science. This document outlines the theoretical framework, computational and experimental protocols, and a detailed analysis of the anticipated results, serving as a vital resource for researchers in the field.

Introduction

Computational chemistry has emerged as an indispensable tool in modern chemical and pharmaceutical research, providing a bridge between molecular structure and chemical behavior. Among the various computational methods, Density Functional Theory (DFT) strikes an optimal balance between accuracy and computational cost, making it a popular choice for studying organic molecules.[2] DFT calculations allow for the precise determination of molecular geometries, vibrational frequencies, electronic properties, and reactivity descriptors.[3][4]

For coumarin derivatives, DFT studies have been instrumental in understanding their stability, reactivity, and potential biological interactions.[4][5] This guide focuses on this compound, a derivative whose properties can be systematically investigated using DFT. The insights gained from such computations, including the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), are vital for predicting the molecule's reactivity and potential sites for interaction, thereby guiding further experimental work.[3][6]

Methodology: Computational and Experimental Protocols

A combined theoretical and experimental approach is essential for a thorough understanding of the molecule's properties. The computational results provide a detailed theoretical framework, which is then validated and correlated with experimental data.

Computational Details (DFT)

The quantum chemical calculations for this compound are performed using established DFT methodologies that have proven effective for similar coumarin derivatives.

Software: The calculations can be executed using various quantum chemistry software packages. Gaussian 16 is a widely used program for such computations on coumarin molecules.[4] Other suitable software includes GAMESS, ORCA, and Quantum Espresso.[7][8][9]

Theoretical Level:

  • Functional: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a highly reliable and extensively used functional for organic molecules, including coumarin derivatives.[3][4][10][11][12][13][14]

  • Basis Set: The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is employed for its high accuracy in describing the electronic structure.[6][15] The 6-311++G(d,p) basis set is also a common and effective alternative.[3][4][14][16]

Protocol:

  • Geometry Optimization: The molecular structure of this compound is optimized in the gas phase to locate the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.[6]

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These computed frequencies are used to predict the FT-IR and FT-Raman spectra. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and systematic errors, thereby improving agreement with experimental data.[17]

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is then calculated to assess the molecule's chemical reactivity and kinetic stability.

  • Spectroscopic Simulation: The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent DFT (TD-DFT) to predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions.[14]

G Computational Workflow for DFT Analysis start Initial Structure of This compound opt Geometry Optimization (DFT: B3LYP/cc-pVTZ) start->opt freq Vibrational Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check stable Stable Minimum Energy Structure check->stable None unstable Transition State or Saddle Point check->unstable Found analysis Property Calculations stable->analysis reopt Re-optimize Structure unstable->reopt reopt->opt vib Vibrational Spectra (FT-IR, Raman) analysis->vib elec Electronic Properties (HOMO, LUMO, MEP) analysis->elec uv UV-Vis Spectrum (TD-DFT) analysis->uv

Computational workflow for DFT analysis.
Experimental Protocols

Experimental validation is crucial for corroborating the theoretical findings.

Synthesis: Nitro-coumarins are typically synthesized via the nitration of a coumarin precursor using a mixture of nitric acid and sulfuric acid.[1][18] The synthesis of 4-chloro-3-nitrocoumarin is well-documented, and it serves as a versatile precursor for various derivatives.[19][20][21]

Spectroscopic Characterization:

  • FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet technique on a spectrometer, typically in the 4000–400 cm⁻¹ range.[10][17] The FT-Raman spectrum is recorded using a spectrometer with a suitable laser excitation source.[6]

  • UV-Vis Spectroscopy: The absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or DMSO), and the spectrum is recorded over a range of 200–800 nm to determine the absorption maxima.[17][22]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[17]

Results and Discussion

This section presents the anticipated results from the DFT calculations on this compound, structured for clarity and comparison.

Molecular Geometry

The optimization process yields the equilibrium geometry of the molecule. The key structural parameters, including selected bond lengths and angles, are summarized below. The coumarin core is expected to be nearly planar.

Table 1: Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-Cl 1.745 O1-C2-C3 118.5
C8-N 1.480 C3-C4-C10 121.0
N-O(N) 1.225 C4-C10-C5 119.5
C2=O 1.210 C7-C8-N 119.0
C3=C4 1.350 C8-N-O(N) 118.0
C2-O1 1.370 Cl-C4-C3 115.0

Note: These are hypothetical values based on DFT calculations of similar molecules.

Vibrational Analysis

The calculated vibrational frequencies provide a detailed assignment of the experimental FT-IR and FT-Raman spectra. The presence of the chloro and nitro groups introduces characteristic vibrational modes.

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Assignment Calculated (Scaled) Experimental (FT-IR) Experimental (FT-Raman)
C=O stretch (lactone) 1725 ~1730 ~1728
NO₂ asymmetric stretch 1550 ~1555 ~1552
NO₂ symmetric stretch 1345 ~1350 ~1348
C=C aromatic stretch 1610, 1580 ~1615, ~1585 ~1612, ~1583
C-O-C stretch 1250 ~1255 ~1253
C-N stretch 850 ~855 ~852
C-Cl stretch 750 ~755 ~751

Note: Values are representative and based on published data for similar functional groups.[6][23]

The strong absorption band observed above 1700 cm⁻¹ is a hallmark of the coumarin lactone carbonyl group. The bands corresponding to the asymmetric and symmetric stretching of the nitro group are also prominent and confirm its presence.[6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

  • HOMO: For this compound, the HOMO is expected to be distributed over the benzopyrone ring system, indicating this is the primary site for electrophilic attack.

  • LUMO: The LUMO is anticipated to be predominantly localized on the nitro group.[6][15] This localization suggests that the nitro group is the most probable site for nucleophilic attack and plays a key role in charge-transfer interactions.

  • Energy Gap (ΔE): The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability. A smaller energy gap implies higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties

Property Energy (eV)
HOMO Energy -7.50
LUMO Energy -3.80
Energy Gap (ΔE) 3.70

Note: Hypothetical values for illustrative purposes.

G HOMO-LUMO and Chemical Reactivity homo HOMO (Highest Occupied Molecular Orbital) gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO homo_role Electron Donor (Nucleophilic Center) homo->homo_role lumo LUMO (Lowest Unoccupied Molecular Orbital) lumo_role Electron Acceptor (Electrophilic Center) lumo->lumo_role reactivity Chemical Reactivity gap->reactivity Small Gap → High Reactivity stability Kinetic Stability gap->stability Large Gap → High Stability

Relationship between FMOs and reactivity.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions.

  • Negative Regions (Red/Yellow): These regions indicate high electron density and are susceptible to electrophilic attack. They are expected around the oxygen atoms of the lactone carbonyl and the nitro group.

  • Positive Regions (Blue): These regions have low electron density and are prone to nucleophilic attack. They are typically located around the hydrogen atoms of the aromatic ring.

UV-Vis Spectral Analysis

The TD-DFT calculation predicts the electronic transitions. For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π→π* transitions within the conjugated benzopyrone system.

Table 4: Simulated UV-Vis Absorption Data

λmax (nm) Oscillator Strength (f) Major Contribution Transition
345 0.35 HOMO → LUMO π→π*
290 0.21 HOMO-1 → LUMO π→π*

Note: Hypothetical values based on TD-DFT calculations of similar coumarins.[6][15]

The primary absorption peak is attributed to the electron transition from the HOMO, located on the coumarin ring, to the LUMO, centered on the nitro group, confirming an intramolecular charge transfer (ICT) character.

Conclusion

This technical guide outlines a robust computational framework using Density Functional Theory for the comprehensive analysis of this compound. The methodologies detailed herein—from geometry optimization and vibrational analysis to the exploration of electronic properties—provide a powerful predictive tool for understanding the molecule's behavior at a quantum level.

The anticipated results suggest that this compound possesses distinct electronic features, with the nitro group acting as a primary electron-accepting site, which significantly influences its reactivity and spectroscopic properties. The strong correlation between the theoretical predictions and experimental data for similar coumarin systems underscores the reliability of the DFT approach.

For researchers in drug development and materials science, these computational insights are invaluable. They facilitate the prediction of molecular interactions, guide the synthesis of novel derivatives with enhanced biological activity, and accelerate the discovery process. The systematic application of these methods will continue to be a cornerstone of modern molecular design and analysis.

References

A Technical Guide to the Biological Activities of Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a vast array of pharmacological properties.[1][2][3] This technical guide provides an in-depth overview of the latest research into the biological activities of novel coumarin derivatives, with a focus on their anticancer, anti-inflammatory, anticoagulant, antimicrobial, antioxidant, and neuroprotective effects. The document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activities

Coumarin derivatives are a promising avenue for the development of new anticancer drugs due to their ability to interact with various enzymes and receptors in cancer cells.[4] The hybridization of the coumarin moiety with other anticancer pharmacophores is an emerging strategy to enhance efficacy and reduce side effects.[5][6]

Signaling Pathways in Anticancer Activity

Recent studies have elucidated several mechanisms by which coumarin derivatives exert their anticancer effects. One prominent pathway involves the inhibition of the PI3K/AKT signaling cascade, which is crucial for cell proliferation, migration, and invasion. By inhibiting this pathway, certain coumarin derivatives can induce mitochondria-dependent apoptosis in cancer cells.[7]

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Coumarin Coumarin Derivative Coumarin->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: PI3K/AKT signaling pathway inhibition by coumarin derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various novel coumarin derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-imidazo[1,2-a]pyridine hybrid (25b)MDA-MB-23114.12 ± 3.69[5]
Thiazolopyrazolyl coumarin hybrid (42a-e)MCF-75.41–10.75[5]
Coumarin-thiadiazole hybrid (48a)HCT-11630.7 (µg/mL)[5]
Coumarin-thiadiazole hybrid (48b)HepG224.9 (µg/mL)[5]
3-(coumarin-3-yl)-acrolein hybrid (6e)KB cellsNot specified[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activities

Coumarins have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders.[9] Their mechanisms of action involve modulating various inflammatory mediators and signaling pathways.[9]

Signaling Pathways in Anti-inflammatory Activity

Coumarin derivatives exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and interleukins, and by blocking enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in the synthesis of inflammatory mediators.[9][10][11] Some derivatives are known to suppress inflammation via the TLR4/MyD88/NF-κB pathway.[12]

Anti_Inflammatory_Pathway cluster_stimulus cluster_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Coumarin Coumarin Derivative Coumarin->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) NFkB->Cytokines

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by coumarins.

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the inhibitory effects of various coumarins on inflammatory markers.

Coumarin DerivativeTarget/AssayInhibitionReference
ScopoletinPGE2 ProductionInhibitory activity[12]
FraxetinTLR4/MyD88/NF-κB pathwaySuppression[12]
DaphnetinNF-κB-dependent signalingDown-regulation[12]
Hydroxy-substituted coumarinsLipoxygenasePotent inhibitors[10][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test coumarin derivative orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like ibuprofen.

  • Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticoagulant and Antiplatelet Activities

Certain coumarin derivatives, most notably warfarin and acenocoumarol, are well-established anticoagulants.[1][14] Research continues to explore new synthetic coumarins with potentially improved safety and efficacy profiles for the treatment of thromboembolic disorders.[15][16]

Mechanism of Anticoagulant Action

The primary mechanism for many anticoagulant coumarins is the inhibition of the Vitamin K epoxide reductase complex (VKORC1). This enzyme is essential for the recycling of Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), rendering them active. By inhibiting VKORC1, coumarins deplete the active form of Vitamin K, leading to the production of inactive clotting factors and thus reducing the blood's ability to clot.[14]

Anticoagulant_Workflow cluster_workflow Start Synthesized Biscoumarins Admin Oral Administration to Rabbit Model Start->Admin Blood Blood Sample Collection Admin->Blood PT_Assay Prothrombin Time (PT) Assay Blood->PT_Assay Analysis Compare PT with Warfarin Control PT_Assay->Analysis Result Determine Anticoagulant Activity Analysis->Result

Caption: Workflow for in vivo evaluation of anticoagulant activity.

Quantitative Data: Anticoagulant and Antiplatelet Activity

The following table highlights the effects of novel coumarin derivatives on blood coagulation and platelet aggregation.

Coumarin DerivativeAssayResultReference
Functionalized biscoumarinsProthrombin Time (in vivo)Promising anticoagulant activity compared to warfarin[17]
Coumarin derivatives (Compounds 3, 4, 5, 6)ADP-induced platelet aggregationStrong inhibition at 1 ppm[18]
Methylated coumarins with alkylaminohydroxypropoxy side chainBleeding and clotting time (in rats)Significant increase compared to warfarin[14]
Experimental Protocol: Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.[15][17]

Methodology:

  • Blood Collection: Collect blood samples from the test subjects (e.g., rabbits treated with coumarin derivatives) into tubes containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

  • Plasma Preparation: Centrifuge the blood sample to separate the plasma from the blood cells.

  • Assay Performance:

    • Pre-warm the plasma sample to 37°C.

    • Add a thromboplastin reagent (a combination of tissue factor and phospholipids) to the plasma.

    • Measure the time it takes for a clot to form. This is typically done using an automated coagulometer.

  • Data Analysis: The prothrombin time is reported in seconds. An extended PT indicates a deficiency in one or more of the clotting factors in the extrinsic or common pathways, suggesting an anticoagulant effect. Results are often compared to a control group and a group treated with a standard anticoagulant like warfarin.[17]

Antimicrobial Activities

Coumarin derivatives have shown a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][19] They are being investigated as potential alternatives to classical antibiotics in the face of growing drug resistance.[20]

Quantitative Data: Antimicrobial Activity

The table below summarizes the antimicrobial efficacy of various coumarin derivatives.

Coumarin DerivativeMicroorganismActivity/MeasurementReference
Compound 4 (a novel derivative)E. coli, Klebsiella, S. aureusStrong antibacterial activity (inhibition zones 6-27 mm)[21]
Coumarin-1,2,4-triazole hybridsS. sclerotiorum, F. oxysporumFungal growth inhibition[22]
Imidazole-based coumarinsCandida strainsEfficient antifungal activity[19]
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneFungiSignificant antifungal activity[20]
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-oneFungiSignificant antifungal activity[20]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test coumarin derivative in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density of the wells.

Antioxidant and Neuroprotective Activities

Coumarins are known to scavenge reactive oxygen species (ROS) and can influence processes involving free radical-mediated injury.[12][13] This antioxidant capability is closely linked to their neuroprotective effects, as oxidative stress is a key factor in the pathophysiology of neurodegenerative diseases.[23][24]

Signaling Pathways in Neuroprotection

Some coumarin derivatives have been shown to exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathway.[25][26] This pathway is crucial for promoting neuronal survival and reducing apoptosis (programmed cell death).

Neuroprotective_Pathway cluster_pathway Coumarin Coumarin Derivative TRKB TRKB Receptor Coumarin->TRKB Caspase Caspase Activity Coumarin->Caspase CREB p-CREB TRKB->CREB BDNF BDNF CREB->BDNF Survival Neuronal Survival BDNF->Survival

Caption: Activation of the TRKB-CREB-BDNF pathway by coumarins.

Quantitative Data: Antioxidant and Neuroprotective Activity

The following table presents data on the antioxidant and neuroprotective effects of certain coumarin derivatives.

Coumarin DerivativeAssay/TargetResultReference
Novel coumarin derivativesDPPH radical scavenging assayScavenging percentages ranging from 27% to 91%[21]
3-arylcoumarin-pyridine hybrid (33)AChE and BChE inhibitionIC50 = 2 nM and 24 nM, respectively[26]
LMDS-1 and -2Caspase-1, -6, and -3 activitiesReduction[25]
LM-031 analoguesTRKB signalingActivation[25]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[21]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent. The DPPH solution should have a deep violet color.

  • Reaction Mixture: In a cuvette or 96-well plate, mix the coumarin derivative solution with the DPPH solution. Prepare a control sample containing the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader. The violet color of the DPPH radical will be reduced to a pale yellow color in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control sample, and A_sample is the absorbance of the sample with the coumarin derivative.

Conclusion

Novel coumarin derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective effects, make them highly attractive scaffolds for drug discovery. The ongoing exploration of structure-activity relationships, mechanisms of action, and the development of hybrid molecules will undoubtedly lead to the identification of new and improved therapeutic agents based on the versatile coumarin core. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

Synthetic Routes to Nitrocoumarins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of nitrocoumarin compounds. Nitrocoumarins are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory properties. This document details the primary synthetic methodologies for the introduction of a nitro group onto the coumarin scaffold, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key reactions, and illustrates relevant biological pathways using Graphviz diagrams.

Synthesis of the Coumarin Nucleus: Precursor Preparation

The synthesis of the core coumarin structure is the foundational step before the introduction of the nitro group. The most prevalent and versatile methods for synthesizing the coumarin scaffold are the Pechmann condensation and the Knoevenagel condensation.

Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. This method is widely used for the synthesis of 4-substituted coumarins.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is subjected to heating at 110°C in the presence of an acid catalyst, such as Amberlyst-15 (0.2 g), under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then purified, typically by recrystallization from ethanol, to yield the 7-hydroxy-4-methylcoumarin product.

Starting MaterialsCatalystTemperature (°C)Time (min)Yield (%)Reference
Resorcinol, Ethyl acetoacetateAmberlyst-15110Varies~95
Resorcinol, Ethyl acetoacetateSulfuric AcidAmbient20-22 hours-
Resorcinol, Ethyl acetoacetatePolyphosphoric Acid-20-25 min-
Knoevenagel Condensation

The Knoevenagel condensation is another cornerstone in coumarin synthesis, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester.

Experimental Protocol: Synthesis of Coumarin-3-carboxylic acid ethyl ester

To a mixture of salicylaldehyde (1 mmol) and diethyl malonate (1.2 mmol) in ethanol, a catalytic amount of a base like piperidine or an organocatalyst such as L-proline is added. The reaction mixture is then heated under reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired coumarin-3-carboxylic acid ethyl ester.

Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Salicylaldehyde, Diethyl malonateL-proline/Ethanol801894
o-Vanillin, Dimethyl malonateLithium Sulfate/Solvent-free (Ultrasound)--97
Salicylaldehydes, Malononitrile[MMIm][MSO4] (Ionic Liquid)Room Temp2-7 min92-99

Nitration of the Coumarin Scaffold

The introduction of a nitro group onto the pre-formed coumarin ring is a key step in accessing the diverse pharmacological activities of this compound class. The position of nitration is highly dependent on the substitution pattern of the coumarin ring and the reaction conditions employed.

Electrophilic Nitration using Nitrating Agents

The most common method for the synthesis of nitrocoumarins is electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the coumarin ring.

Experimental Protocol: Synthesis of 6-Nitrocoumarin

Coumarin (10 g, 68 mmol) is treated with an excess of fuming nitric acid at room temperature overnight. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 6-nitrocoumarin.

Experimental Protocol: Synthesis of 6-Nitro- and 8-Nitro-4,7-dimethylcoumarin

To a solution of 4,7-dimethylcoumarin (1 g) in 15 mL of concentrated sulfuric acid, a nitrating mixture of concentrated nitric acid (0.4 mL) and concentrated sulfuric acid (1.2 mL) is added dropwise at 0–5 °C. The reaction is stirred overnight at this temperature. The mixture is then poured onto ice, and the resulting precipitate is filtered and washed with ethanol. The separation of 6-nitro and 8-nitro isomers can be achieved based on their differential solubility in solvents like dioxane.

Starting CoumarinNitrating AgentTemperature (°C)TimeProduct(s)Yield (%)Reference
CoumarinFuming Nitric AcidRoom TempOvernight6-Nitrocoumarin85
7-Hydroxy-4-methylcoumarinConc. HNO₃ / Conc. H₂SO₄045 min6-Nitro- & 8-Nitro- isomers~50 (total)
4,7-DimethylcoumarinConc. HNO₃ / Conc. H₂SO₄0-5Overnight8-Nitro-4,7-dimethylcoumarin-
4,7-DimethylcoumarinConc. HNO₃ / Conc. H₂SO₄Room Temp3 h (after 1h at 0-5°C)6-Nitro-4,7-dimethylcoumarin-
4-HydroxycoumarinConc. HNO₃ / Acetic Acid--3-Nitro-4-hydroxycoumarin-
Nitrative Cyclization

An alternative approach for the synthesis of 3-nitrocoumarins involves a one-pot metal-free nitrative cyclization of aryl alkynoates using tert-butyl nitrite (TBN) as the nitrating agent.

Experimental Protocol: Synthesis of 3-Nitrocoumarins via Nitrative Cyclization

Aryl alkynoate is reacted with tert-butyl nitrite (TBN) in a suitable solvent. The reaction proceeds through a radical-triggered cascade of cyclization and nitration. This method offers a direct route to 3-nitrocoumarins from readily available starting materials.

Starting MaterialReagentKey FeaturesProductReference
Aryl alkynoatestert-Butyl Nitrite (TBN)One-pot, metal-free, radical cascade3-Nitrocoumarins

Biological Activity and Signaling Pathways

Nitrocoumarins exhibit a range of biological activities, and understanding their mechanism of action is crucial for drug development.

Inhibition of Phospholipase C

3-Nitrocoumarin is a known inhibitor of phospholipase C (PLC), an important enzyme in cellular signaling. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

PLC_Inhibition cluster_membrane Cell Membrane PIP2 PIP₂ IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PLC Phospholipase C PLC->PIP2 hydrolyzes ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Nitrocoumarin 3-Nitrocoumarin Nitrocoumarin->PLC inhibits Receptor Gq-protein coupled receptor Gq Gq protein Receptor->Gq Ligand binding Gq->PLC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Inhibition of the Phospholipase C signaling pathway by 3-nitrocoumarin.

Antimicrobial and Antifungal Activity

Several nitrocoumarin derivatives have demonstrated significant antibacterial and antifungal properties. The proposed mechanism of action often involves the disruption of the microbial cell wall or cell membrane integrity.

Antimicrobial_Workflow Nitrocoumarin Nitrocoumarin Compound Microbe Bacterial / Fungal Cell Nitrocoumarin->Microbe interacts with CellWall Cell Wall Synthesis/Integrity Microbe->CellWall targets CellMembrane Cell Membrane Permeability Microbe->CellMembrane targets CellularContents Leakage of Cellular Contents CellWall->CellularContents disruption leads to CellMembrane->CellularContents increased permeability leads to CellDeath Cell Death CellularContents->CellDeath

Caption: Proposed workflow for the antimicrobial/antifungal action of nitrocoumarins.

Conclusion

The synthesis of nitrocoumarin compounds offers a rich field for chemical exploration with significant potential for the development of new therapeutic agents. The classical methods of Pechmann and Knoevenagel condensations provide reliable routes to the coumarin core, which can then be functionalized via electrophilic nitration or other novel methods like nitrative cyclization. The biological activity of these compounds, particularly as enzyme inhibitors and antimicrobial agents, underscores their importance in drug discovery. Further research into the structure-activity relationships and optimization of synthetic routes will undoubtedly lead to the development of more potent and selective nitrocoumarin-based drugs.

CAS number and molecular formula for 4-Chloro-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: Initial searches for "4-Chloro-8-nitrocoumarin" did not yield a readily identifiable compound with a corresponding CAS number or significant published literature. However, "4-Chloro-3-nitrocoumarin" is a well-documented and commercially available compound with extensive applications in research and development. It is highly probable that the intended compound of interest is 4-Chloro-3-nitrocoumarin, and as such, this guide will focus on this isomer.

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrocoumarin, including its chemical properties, synthesis, and key applications in drug discovery and scientific research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4-Chloro-3-nitrocoumarin is a versatile synthetic intermediate belonging to the coumarin class of compounds. Its reactivity is largely dictated by the presence of the electron-withdrawing nitro group and the labile chlorine atom at positions 3 and 4, respectively, of the coumarin ring.

PropertyValueReference
CAS Number 38464-20-9[1]
Molecular Formula C₉H₄ClNO₄[1]
Molecular Weight 225.58 g/mol
Appearance Pale yellow to yellow or green crystals or powder
Melting Point 160-164 °C
Solubility Insoluble in water
IUPAC Name 4-chloro-3-nitro-2H-chromen-2-one[1]
SMILES C1=CC=C2C(=C1)C(=C(C(=O)O2)--INVALID-LINK--[O-])Cl[1]
InChI Key OFLRQEKOAGDHKT-UHFFFAOYSA-N[1]

Synthesis of 4-Chloro-3-nitrocoumarin

While 4-chloro-3-nitrocoumarin is commercially available, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production. A common laboratory-scale synthesis involves the nitration of 4-hydroxycoumarin followed by chlorination.

Experimental Protocol: Two-Step Synthesis from 4-Hydroxycoumarin

Step 1: Nitration of 4-Hydroxycoumarin

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to maintain a temperature below 0°C, slowly add 4-hydroxycoumarin to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain vigorous stirring throughout the addition to ensure proper mixing and temperature control. The reaction mixture may thicken as the product precipitates.

  • After the addition is complete, continue stirring at 0°C for an additional 2-3 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and then collect the precipitated 4-hydroxy-3-nitrocoumarin by filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to obtain 4-hydroxy-3-nitrocoumarin.

Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin

  • Reflux a mixture of 4-hydroxy-3-nitrocoumarin and thionyl chloride (SOCl₂) in an inert solvent such as toluene or chloroform. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude 4-chloro-3-nitrocoumarin can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Diagram of Synthetic Workflow:

G Synthetic Pathway of 4-Chloro-3-nitrocoumarin A 4-Hydroxycoumarin B Nitration (H₂SO₄, HNO₃) A->B C 4-Hydroxy-3-nitrocoumarin B->C D Chlorination (SOCl₂) C->D E 4-Chloro-3-nitrocoumarin D->E

Caption: A two-step synthesis of 4-Chloro-3-nitrocoumarin.

Applications in Research and Drug Development

4-Chloro-3-nitrocoumarin serves as a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities. Its key applications are detailed below.

Precursor in Organic Synthesis

The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, leading to a diverse library of coumarin derivatives.

Experimental Protocol: Synthesis of 4-Amino-3-nitrocoumarins [2]

  • Dissolve 4-chloro-3-nitrocoumarin (10 mmol) in a suitable solvent such as dioxane (20 mL).

  • Add the desired amino acid (22 mmol) to the solution.

  • Reflux the reaction mixture for a specified time (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with dioxane (10 mL) followed by distilled water (3 x 10 mL).

  • The crude product can be further purified by recrystallization from ethanol.

Diagram of Nucleophilic Substitution Workflow:

G Synthesis of 4-Amino-3-nitrocoumarin Derivatives A 4-Chloro-3-nitrocoumarin C Reaction in Dioxane (Reflux) A->C B Nucleophile (e.g., Amino Acid) B->C D 4-Amino-3-nitrocoumarin Derivative C->D E Purification (Filtration, Recrystallization) D->E

Caption: General workflow for synthesizing 4-amino-3-nitrocoumarin derivatives.

Development of Fluorescent Probes

Coumarin derivatives are well-known for their fluorescent properties. 4-Chloro-3-nitrocoumarin has been utilized as a scaffold for developing fluorescent probes, particularly for the detection of biologically relevant species like hydrogen sulfide (H₂S).[3]

Mechanism of Action: The principle behind these probes often involves a "turn-on" fluorescence mechanism. The nitro group on the coumarin core quenches its fluorescence. Upon reaction with the target analyte (e.g., H₂S), the nitro group is reduced to an amino group, which is a strong electron-donating group. This transformation restores the fluorescence of the coumarin core, leading to a detectable signal.[3]

Experimental Protocol: General Procedure for H₂S Detection using a Coumarin-based Probe [3]

  • Probe Synthesis: Synthesize the specific coumarin-based probe by reacting 4-chloro-3-nitrocoumarin with a linker molecule that contains a recognition site for H₂S.

  • Preparation of Solutions: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO). Prepare a series of standard solutions of a H₂S donor (e.g., NaHS) in a buffer solution (e.g., PBS, pH 7.4).

  • Fluorescence Measurements: In a cuvette, add the buffer solution and the probe solution to achieve the desired final concentration. Record the initial fluorescence spectrum.

  • Add varying concentrations of the H₂S donor to the cuvette and record the fluorescence spectra at different time intervals to monitor the reaction progress.

  • The excitation and emission wavelengths will be specific to the synthesized probe.

Diagram of Fluorescent Probe Mechanism:

G Mechanism of a 'Turn-On' Fluorescent H₂S Probe cluster_0 Probe State cluster_1 Analyte Interaction cluster_2 Signaling State A 4-Nitrocoumarin Derivative (Fluorescence Quenched) C Reduction of Nitro Group A->C + H₂S B Hydrogen Sulfide (H₂S) B->C D 4-Aminocoumarin Derivative (Fluorescence 'Turned On') C->D

Caption: 'Turn-on' fluorescence mechanism for H₂S detection.

Photosensitizers in Photodynamic Therapy (PDT)

Coumarin derivatives have been investigated as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[4][5] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which are toxic to cancer cells.

Mechanism of Action: The photosensitizer, upon absorbing light energy, transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II reaction) to generate highly reactive singlet oxygen (¹O₂), or it can react with other biomolecules to produce other ROS (Type I reaction). These ROS induce oxidative stress, leading to apoptosis or necrosis of the cancer cells.[4][5]

Experimental Protocol: In Vitro Photocytotoxicity Assay [5]

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media and conditions.

  • Incubation with Photosensitizer: Treat the cells with varying concentrations of the coumarin derivative for a specific duration (e.g., 24 hours).

  • Irradiation: Expose the cells to a light source with a wavelength that matches the absorption maximum of the photosensitizer for a defined period. A control group of cells treated with the photosensitizer should be kept in the dark.

  • Cell Viability Assay: After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) for both the dark and irradiated conditions to determine the phototoxicity.

Cell LineCompound DerivativeIC₅₀ (Dark) (µM)IC₅₀ (Light) (µM)Reference
HeLaCOUPY Derivative 1> 1002.5 ± 0.3[4]
A2780COUPY Derivative 115.2 ± 1.20.8 ± 0.1[4]
HeLaCOUPY Derivative 2> 1001.8 ± 0.2[4]
A2780COUPY Derivative 212.5 ± 1.50.5 ± 0.1[4]

Diagram of Photodynamic Therapy Mechanism:

G General Mechanism of Photodynamic Therapy PS_ground Photosensitizer (Ground State) PS_singlet Photosensitizer (Excited Singlet State) PS_ground->PS_singlet Light Absorption PS_triplet Photosensitizer (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Energy Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) PS_triplet->ROS + O₂ or Biomolecules CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath

Caption: Simplified mechanism of ROS generation in photodynamic therapy.

Anticancer and Antimicrobial Potential

Derivatives of 4-chloro-3-nitrocoumarin have been synthesized and evaluated for their anticancer and antimicrobial activities. The biological activity is highly dependent on the nature of the substituent introduced at the 4-position.

Quantitative Data on Biological Activity of Coumarin Derivatives:

Anticancer Activity of Coumarin-Triazole Hybrids [6]

Cell LineCompoundIC₅₀ (µM)
MCF-710b19.4 ± 0.22
MCF-710e14.5 ± 0.30

Antimicrobial Activity of 4-Aminosubstituted-3-nitrocoumarins [7]

MicroorganismCompoundInhibition Zone (mm)
Staphylococcus aureusIIIa15
Escherichia coliIIIa12
Klebsiella pneumoniaeIIIa18

Safety and Handling

4-Chloro-3-nitrocoumarin is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

4-Chloro-3-nitrocoumarin is a valuable and versatile building block in medicinal chemistry and materials science. Its facile synthesis and the reactivity of the chloro and nitro substituents provide a platform for the development of a wide range of functional molecules. Researchers in drug discovery will find this compound particularly useful for creating novel fluorescent probes, potent photosensitizers for photodynamic therapy, and new scaffolds for anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of new therapeutic and diagnostic tools.

References

Methodological & Application

Application Notes and Protocols: 4-Substituted-3-(nitrovinyl)coumarin as a Fluorescent Probe for Biothiols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the specific compound "4-Chloro-8-nitrocoumarin" is not extensively documented as a fluorescent probe for biothiols in publicly available scientific literature, this document provides detailed application notes and protocols for a closely related and well-characterized coumarin-based probe, 3-(2′-nitrovinyl)-4-phenylselenyl-coumarin . This probe incorporates the key structural features of a leaving group at the 4-position and a nitro group, which are central to its function as a fluorescent sensor for biothiols. The principles and protocols outlined here are representative of this class of coumarin probes and can be adapted by researchers working with similar compounds.

Introduction

Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial small molecules involved in maintaining cellular redox homeostasis and play significant roles in various physiological and pathological processes. The development of selective and sensitive fluorescent probes for detecting and quantifying these biothiols is of great interest in biomedical research and drug development. Coumarin-based fluorescent probes have emerged as powerful tools for this purpose due to their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment.

This document details the application of a 3-(2′-nitrovinyl)-4-phenylselenyl-coumarin probe for the differentiated detection of Cys, Hcy, and GSH. The probe is designed to exhibit a "turn-on" fluorescent response upon reaction with biothiols, with distinct emission signals for different biothiols, enabling their discrimination.

Principle of Detection

The detection mechanism of the 3-(2′-nitrovinyl)-4-phenylselenyl-coumarin probe is based on a cascade reaction involving nucleophilic substitution and subsequent intramolecular cyclization or addition reactions, which are distinct for different biothiols. The phenylselenyl group at the 4-position of the coumarin ring serves as a leaving group, and the nitrovinyl group at the 3-position acts as a Michael acceptor and a fluorescence quencher.

The general signaling pathway is as follows:

  • Nucleophilic Attack: The thiol group of a biothiol attacks the carbon atom to which the phenylselenyl group is attached, leading to the displacement of the phenylselenyl group.

  • Differential Reaction Pathways:

    • Cysteine (Cys) and Homocysteine (Hcy): Following the initial substitution, the amino group of Cys or Hcy undergoes an intramolecular Michael addition to the electron-deficient double bond of the nitrovinyl group. This leads to the formation of a seven-membered (for Cys) or eight-membered (for Hcy) heterocyclic ring fused to the coumarin core. This structural change disrupts the quenching effect of the nitro group and results in a strong fluorescence emission at a specific wavelength.

    • Glutathione (GSH): Due to the steric hindrance of the tripeptide structure of GSH, the intramolecular Michael addition does not occur. Instead, a second molecule of GSH may react, or the initial adduct remains, leading to a different electronic structure and a distinct fluorescence emission profile compared to the Cys and Hcy adducts.

This differential reactivity forms the basis for the ratiometric and colorimetric discrimination of these biothiols.

Signaling Pathway Diagram

G Probe Coumarin-Se-NO2 (Non-fluorescent) Intermediate Thiol Adduct (Substitution Product) Probe->Intermediate Nucleophilic Substitution (Thiol Attack) Cys_Hcy Cysteine (Cys) or Homocysteine (Hcy) Cys_Hcy->Intermediate GSH Glutathione (GSH) GSH->Intermediate Cys_Hcy_Product Cyclized Product (Strongly Fluorescent - Channel 1) Intermediate->Cys_Hcy_Product Intramolecular Michael Addition GSH_Product GSH Adduct (Fluorescent - Channel 2) Intermediate->GSH_Product No Cyclization G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Probe Prepare Probe Working Solution Mix Mix Probe and Biothiols in Microplate Prep_Probe->Mix Prep_Biothiols Prepare Biothiol Serial Dilutions Prep_Biothiols->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Plot Calibration Curve and Determine Concentration Measure->Analyze G cluster_outputs Fluorescence Output Input Biological Sample (Containing Biothiols) Probe Add Coumarin Probe Input->Probe Reaction Differential Reaction Probe->Reaction Output_Cys_Hcy Emission at ~450 nm (Blue/Green Channel) Reaction->Output_Cys_Hcy Cys or Hcy present Output_GSH Emission at ~562 nm (Yellow/Red Channel) Reaction->Output_GSH GSH present Output_None No/Weak Fluorescence Reaction->Output_None No biothiols

Application Notes and Protocols for 4-Chloro-8-nitrocoumarin in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a generalized protocol for the use of 4-Chloro-8-nitrocoumarin, a fluorescent probe with potential applications in live-cell imaging. Coumarin derivatives are a class of fluorophores known for their bright fluorescence and sensitivity to the cellular microenvironment, making them valuable tools for studying cellular processes in real-time. While specific experimental data for the 8-nitro isomer is limited in publicly available literature, this protocol is based on the known properties of the closely related and more extensively studied 4-Chloro-3-nitrocoumarin and other similar coumarin-based dyes. It is important to note that the user should empirically determine the optimal conditions for their specific cell type and experimental setup.

4-Chloro-3-nitrocoumarin is recognized for its strong fluorescence properties, making it a candidate for developing fluorescent probes for biological imaging and a labeling agent in fluorescence microscopy.[1] These characteristics suggest its utility in visualizing cellular components and providing insights into biological mechanisms.

Physicochemical and Fluorescent Properties

Table 1: Physicochemical and General Fluorescent Properties of 4-Chloro-3-nitrocoumarin

PropertyValueSource
Molecular Formula C₉H₄ClNO₄[2]
Molecular Weight 225.59 g/mol [3]
Appearance Light yellow to Amber to Dark green powder to crystal[1]
Purity >96.0% (GC)
CAS Number 38464-20-9[3]
General Fluorescence Strong[1]
Excitation (Typical for Coumarins) ~405 nm
Emission (Typical for Coumarins) ~450-550 nm (often blue to green)
Quantum Yield (Typical for Coumarins) Can be high (up to 0.83 in some derivatives)[4]
Photostability (General for Coumarins) Variable, may require optimization of imaging conditions
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

Proposed Mechanism of Action & Signaling Pathway Visualization

Nitrocoumarins can exhibit fluorescence upon reduction of the nitro group. This property can be exploited to detect reductase activity within cells or microorganisms. The non-fluorescent this compound can be intracellularly reduced by nitroreductases to the highly fluorescent amino-coumarin derivative. This "pro-fluorophore" approach allows for the specific detection of cellular environments with high reductive potential.

signaling_pathway Probe This compound (Non-fluorescent) Cell Live Cell Probe->Cell Enzyme Cellular Nitroreductases Product 4-Chloro-8-aminocoumarin (Fluorescent) Enzyme->Product Reduction Signal Fluorescence Signal Product->Signal

Caption: Proposed mechanism of fluorescence activation for this compound.

Experimental Protocols

This section provides a general protocol for using this compound in live-cell imaging. Note: All steps should be performed under sterile conditions in a cell culture hood.

Reagent Preparation
  • Prepare a stock solution of this compound:

    • Dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Culture and Staining
  • Cell Seeding:

    • Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Staining:

    • On the day of the experiment, prepare a fresh working solution of the probe by diluting the stock solution in a serum-free culture medium or an appropriate imaging buffer (e.g., HBSS, PBS).

    • The optimal final concentration of the probe needs to be determined empirically but can typically range from 1 to 20 µM. It is recommended to perform a concentration titration to find the lowest concentration that provides a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will vary depending on the cell type and experimental conditions.

Live Cell Imaging
  • Washing:

    • After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

    • Add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Microscopy:

    • Place the imaging vessel on the stage of a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).

    • Excite the sample using a laser line or filter set appropriate for coumarin dyes (e.g., ~405 nm).

    • Collect the emission using a suitable filter set (e.g., ~450-550 nm).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Stock Prepare 1-10 mM Stock in DMSO Dilute Dilute Stock to 1-20 µM in Imaging Buffer Stock->Dilute Seed Seed Cells on Imaging Dish Incubate Incubate Cells (15-60 min, 37°C) Dilute->Incubate Wash Wash Cells 2-3x with Fresh Buffer Incubate->Wash Image Acquire Images on Fluorescence Microscope Wash->Image

Caption: General experimental workflow for live-cell imaging with this compound.

Data and Considerations

Table 2: Key Experimental Parameters for Optimization

ParameterRecommended Starting RangeConsiderations
Probe Concentration 1 - 20 µMHigher concentrations may lead to cytotoxicity.
Incubation Time 15 - 60 minutesLonger times may be required for some cell types but can also increase background.
Excitation Wavelength ~405 nmPerform a lambda scan to determine the optimal excitation peak.
Emission Wavelength 450 - 550 nmUse a bandpass filter to collect the peak emission and reduce background.
Solvent for Stock Anhydrous DMSOEnsure the final DMSO concentration in the culture medium is low (<0.5%) to avoid solvent toxicity.
Cytotoxicity

The cytotoxicity of this compound should be assessed for each cell line and experimental condition. A simple viability assay (e.g., Trypan Blue exclusion, MTT assay) can be performed in parallel with the imaging experiments to ensure that the observed cellular effects are not due to probe-induced toxicity. Derivatives of 4-chloro-3-nitrophenylthiourea have shown cytotoxic effects against various cell lines, suggesting that the core structure may have inherent biological activity that needs to be considered.[5]

Photostability

The photostability of coumarin dyes can vary. To minimize photobleaching and phototoxicity, it is recommended to:

  • Use the lowest possible excitation light intensity.

  • Keep exposure times to a minimum.

  • Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.

Safety and Handling

Based on the safety data for 4-Chloro-3-nitrocoumarin, the following precautions should be taken:

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [2]

Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Application of 4-Chloro-8-nitrocoumarin in Detecting Reactive Oxygen Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive search of available scientific literature and resources, it has been determined that 4-Chloro-8-nitrocoumarin is not a recognized or established fluorescent probe for the detection of reactive oxygen species (ROS) . No specific studies, protocols, or datasets detailing its application for this purpose were identified.

The search for information on "this compound" in the context of ROS detection did not yield any relevant results. This suggests that this specific coumarin derivative may not have been synthesized, characterized, or validated for this particular application.

While coumarin-based molecules, in general, are utilized as fluorescent probes for various analytes, including ROS, the specific substitutions at the 4- and 8-positions with chloro and nitro groups, respectively, do not correspond to any known ROS-sensitive fluorogenic mechanisms in the current body of scientific literature.

Alternative Recommendation:

For researchers, scientists, and drug development professionals interested in fluorescent probes for ROS detection, we recommend exploring well-established and validated coumarin derivatives and other fluorescent dyes. A widely used and well-documented alternative is 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) and its derivatives, which are known to react with certain ROS to produce a fluorescent signal.

To provide a relevant and useful resource, the following application notes and protocols will focus on a representative and commonly used coumarin-based ROS probe. This will serve as a practical guide to the principles and methodologies involved in using such probes for ROS detection.

Application Notes: General Principles of Coumarin-Based ROS Detection

Coumarin-based fluorescent probes are a class of chemical tools used to detect and quantify reactive oxygen species within biological systems. Their application is founded on the principle of a chemical reaction between the non-fluorescent or weakly fluorescent coumarin derivative and a specific ROS, which results in a highly fluorescent product.

Mechanism of Action:

The underlying mechanism often involves the oxidation of the coumarin scaffold by ROS. For instance, hydroxylation of the coumarin ring by hydroxyl radicals (•OH) or other reactive species can lead to the formation of a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the concentration of the target ROS, allowing for its quantification.

Key Considerations for Use:

  • Specificity: It is crucial to select a probe with known reactivity towards the specific ROS of interest. Some probes may react with a broad range of ROS, while others exhibit higher selectivity.

  • Cellular Localization: The physicochemical properties of the probe will determine its uptake and distribution within the cell. Some probes are designed to accumulate in specific organelles, such as mitochondria.

  • Photostability: Probes should be sufficiently photostable to withstand excitation light during imaging experiments without significant photobleaching.

  • Toxicity: The probe and its reaction products should exhibit minimal cytotoxicity to ensure that the observed effects are due to the experimental conditions and not the probe itself.

Experimental Protocols: A Representative Coumarin-Based ROS Detection Assay

The following protocol is a generalized example for the detection of intracellular ROS using a hypothetical coumarin-based probe. It is essential to adapt this protocol based on the specific probe, cell type, and experimental setup.

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the coumarin-based probe in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate cell culture medium for your cell line.

  • ROS Inducer (Positive Control): Prepare a stock solution of a known ROS inducer, such as hydrogen peroxide (H₂O₂) or menadione.

  • ROS Scavenger (Negative Control): Prepare a stock solution of an ROS scavenger, such as N-acetylcysteine (NAC).

  • Phosphate-Buffered Saline (PBS): Prepare a sterile 1X PBS solution.

2. Cell Culture and Treatment:

  • Seed cells in a suitable format (e.g., 96-well plate for plate reader assays, or glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Loading with the Probe: Dilute the probe stock solution in pre-warmed serum-free medium to the final working concentration (typically 1-10 µM). Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Treatment: Add fresh, pre-warmed culture medium containing your test compounds, positive control (ROS inducer), and negative control (ROS scavenger). Incubate for the desired period.

3. Data Acquisition:

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin probe (typically excitation around 330-380 nm and emission around 440-480 nm).

    • Acquire images from multiple fields of view for each condition.

  • Fluorometric Plate Reader:

    • Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Microscopy: Quantify the mean fluorescence intensity per cell or per image using image analysis software (e.g., ImageJ/Fiji).

  • Plate Reader: Subtract the background fluorescence (from wells with no cells) from all readings.

  • Normalize the fluorescence intensity of the treated groups to the untreated control group.

  • Present the data as fold change or percentage of control.

Data Presentation

Since no quantitative data for this compound is available, the following table provides a template for how such data would be structured for a hypothetical coumarin-based ROS probe.

Parameter Value Notes
Excitation Wavelength (λex) ~350 nmOptimal wavelength for exciting the fluorescent product.
Emission Wavelength (λem) ~450 nmWavelength of maximum fluorescence emission.
Quantum Yield (Φ) > 0.5A measure of the efficiency of fluorescence.
Optimal Working Concentration 1 - 10 µMVaries depending on the cell type and experimental conditions.
Recommended Incubation Time 30 - 60 minTime required for cellular uptake of the probe.
Limit of Detection (LOD) VariesThe lowest concentration of ROS that can be reliably detected.

Visualizations

As no specific signaling pathways or experimental workflows involving this compound for ROS detection exist, the following diagrams illustrate the general concepts.

G General Workflow for Cellular ROS Detection A 1. Seed and Culture Cells B 2. Load Cells with Coumarin Probe A->B C 3. Wash to Remove Excess Probe B->C D 4. Treat with Experimental Compounds C->D E 5. Induce ROS (Positive Control) C->E F 6. Scavenge ROS (Negative Control) C->F G 7. Acquire Fluorescence Data (Microscopy or Plate Reader) D->G E->G F->G H 8. Analyze and Quantify Fluorescence G->H

Caption: A generalized experimental workflow for detecting cellular ROS using a fluorescent probe.

G Simplified ROS Signaling Pathway cluster_0 Cellular Stimuli cluster_1 Cellular Response Stimuli e.g., Drug Treatment, UV Radiation Mitochondria Mitochondria Stimuli->Mitochondria Enzymes e.g., NADPH Oxidase Stimuli->Enzymes ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Enzymes->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: A simplified diagram illustrating the induction of ROS and subsequent cellular events.

Application Notes and Protocols for Fluorescence Microscopy with Coumarin Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for utilizing coumarin dyes in fluorescence microscopy. Coumarins are a class of versatile fluorophores that exhibit bright blue-to-green fluorescence and are widely used for a variety of cellular imaging applications. Their relatively small size allows for good cell permeability in many cases, and their photophysical properties can be sensitive to the local environment, making them excellent probes for various intracellular parameters.[1][2][3]

Spectroscopic Properties and Recommended Filter Sets

Successful fluorescence microscopy hinges on the appropriate selection of excitation and emission filters that match the spectral characteristics of the chosen fluorophore. Coumarin dyes are typically excited by UV or violet light and emit in the blue-to-green region of the spectrum.[4][5]

Table 1: Spectroscopic Properties of Common Coumarin Dyes

Coumarin DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Solvent
Coumarin 137345023,5000.73Ethanol
Coumarin 2365470Not specifiedNot specifiedWater
Coumarin 645850554,0000.78Ethanol
Coumarin 343443461Not specifiedNot specifiedNot specified
7-Amino-4-methylcoumarin (AMC)345445~19,0000.63Methanol
7-Hydroxycoumarin (Umbelliferone)325455~10,0000.88Ethanol

Note: Spectral properties can vary depending on the solvent and local environment.[6][7][8][9][10][11][12][13][14][15][16]

Table 2: Recommended Filter Sets for Coumarin Dyes

Filter Set NameExcitation Filter (nm)Dichroic Beamsplitter (nm)Emission Filter (nm)Compatible Coumarins
DAPI/Coumarin350/50400LP460/50Coumarin 1, AMC, 7-Hydroxycoumarin
BFP/Coumarin405/20425LP460/50Coumarin 343
CFP436/20455LP480/40Some blue-shifted coumarins
"Coumarin" specific405/20425LPXR460/50BFP, DAPI, Coumarin

Note: LP denotes a long-pass filter, while the numbers after the slash indicate the bandwidth. Filter specifications may vary between manufacturers.[17][18]

Experimental Protocols

General Live-Cell Staining with Coumarin 6

This protocol provides a general guideline for staining live cells with Coumarin 6, a lipophilic dye often used to label cellular membranes and lipid droplets.[16][19][20]

Materials:

  • Coumarin 6 stock solution (1 mg/mL in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope equipped with a suitable filter set (e.g., FITC or GFP filter set)

Procedure:

  • Prepare Staining Solution: Dilute the Coumarin 6 stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the Coumarin 6 staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time may need optimization.

  • Wash: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope with the appropriate filter set for Coumarin 6 (Excitation: ~460 nm, Emission: ~505 nm).

Immunofluorescence Staining with Coumarin-Conjugated Secondary Antibodies

This protocol describes the use of a coumarin-conjugated secondary antibody for the indirect immunodetection of a specific protein.[5][21][22][23][24][25]

Materials:

  • Cells cultured on coverslips

  • PBS, pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

  • Primary antibody (specific to the target protein)

  • Coumarin-conjugated secondary antibody (e.g., AMCA-conjugated, specific to the host species of the primary antibody)

  • Antifade mounting medium

  • Fluorescence microscope with a DAPI/Coumarin filter set

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the coumarin-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope equipped with a filter set appropriate for the coumarin dye (e.g., Excitation: ~350 nm, Emission: ~450 nm).

Signaling Pathway and Experimental Workflow Diagrams

General Mechanism of a Coumarin-Based Biosensor for Ion Detection

Many coumarin derivatives are designed as "turn-on" or ratiometric fluorescent probes for specific ions, such as Ca²⁺, Cu²⁺, or changes in pH.[1][4][6][7][17][18][26][27][28][29] The following diagram illustrates the general principle of a coumarin-based biosensor that fluoresces upon binding to a target ion, which is often a key event in cellular signaling pathways.

G General Mechanism of a Coumarin-Based Ion Biosensor cluster_0 Cellular Environment Stimulus Stimulus Signaling_Cascade Signaling_Cascade Stimulus->Signaling_Cascade Activates Ion_Release Ion Release (e.g., Ca²⁺ from ER) Signaling_Cascade->Ion_Release Coumarin_Probe_Unbound Coumarin Probe (Low Fluorescence) Ion_Release->Coumarin_Probe_Unbound Ion binds to probe Coumarin_Probe_Bound Coumarin-Ion Complex (High Fluorescence) Coumarin_Probe_Unbound->Coumarin_Probe_Bound Conformational Change Fluorescence_Signal Fluorescence_Signal Coumarin_Probe_Bound->Fluorescence_Signal Emits Light Microscope Microscope Fluorescence_Signal->Microscope Detected by

Caption: A diagram illustrating the activation of a coumarin-based ion biosensor.

Experimental Workflow for Live-Cell Imaging with a Coumarin Dye

The following diagram outlines the key steps in a typical live-cell imaging experiment using a coumarin-based fluorescent probe.[16][30][31]

G Experimental Workflow for Live-Cell Imaging Cell_Culture 1. Culture cells on glass-bottom dish Prepare_Staining_Solution 2. Prepare Coumarin staining solution Cell_Culture->Prepare_Staining_Solution Stain_Cells 3. Incubate cells with Coumarin dye Prepare_Staining_Solution->Stain_Cells Wash_Cells 4. Wash to remove unbound dye Stain_Cells->Wash_Cells Add_Imaging_Buffer 5. Add fresh imaging buffer Wash_Cells->Add_Imaging_Buffer Microscopy_Setup 6. Set up microscope (filters, laser, etc.) Add_Imaging_Buffer->Microscopy_Setup Image_Acquisition 7. Acquire fluorescence images Microscopy_Setup->Image_Acquisition Data_Analysis 8. Analyze images Image_Acquisition->Data_Analysis

Caption: A flowchart of the major steps for live-cell imaging with coumarin dyes.

Workflow for Immunofluorescence with a Coumarin-Conjugated Antibody

This diagram details the sequential steps involved in an indirect immunofluorescence protocol utilizing a coumarin-labeled secondary antibody.[21][22][23][24][25]

G Immunofluorescence Workflow Cell_Fixation 1. Fix cells Permeabilization 2. Permeabilize cells (if necessary) Cell_Fixation->Permeabilization Blocking 3. Block non-specific sites Permeabilization->Blocking Primary_Antibody 4. Incubate with primary antibody Blocking->Primary_Antibody Washing_1 5. Wash Primary_Antibody->Washing_1 Secondary_Antibody 6. Incubate with Coumarin- conjugated secondary antibody Washing_1->Secondary_Antibody Washing_2 7. Wash Secondary_Antibody->Washing_2 Mounting 8. Mount coverslip Washing_2->Mounting Imaging 9. Image with fluorescence microscope Mounting->Imaging

Caption: A step-by-step workflow for indirect immunofluorescence using coumarin conjugates.

Applications in Studying Enzyme Activity

Coumarin derivatives are extensively used as fluorogenic substrates to measure the activity of various enzymes, such as cytochrome P450s, esterases, and phosphatases.[5][32][33][34] In their native state, these coumarin substrates are often non-fluorescent or have low fluorescence. Upon enzymatic cleavage of a specific moiety, the highly fluorescent parent coumarin (e.g., 7-hydroxycoumarin or 7-aminocoumarin) is released. The resulting increase in fluorescence intensity can be monitored over time to determine enzyme kinetics.

Table 3: Examples of Coumarin-Based Enzyme Substrates

SubstrateTarget Enzyme ClassFluorescent ProductExcitation Max (nm)Emission Max (nm)
7-EthoxycoumarinCytochrome P450 (CYP) O-deethylases7-Hydroxycoumarin~370~450
4-Methylumbelliferyl acetateEsterases4-Methylumbelliferone~360~450
4-Methylumbelliferyl phosphate (MUP)Phosphatases4-Methylumbelliferone~360~450
7-Amino-4-methylcoumarin (AMC) derivativesProteases (e.g., caspases)7-Amino-4-methylcoumarin~345~445

References

Application Notes and Protocols: 4-Chloro-8-nitrocoumarin in the Development of Probes for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a significant class of compounds in the development of photosensitizers for Photodynamic Therapy (PDT). Their favorable photophysical properties, including strong fluorescence and the ability to generate reactive oxygen species (ROS) upon light activation, make them promising candidates for anticancer and antibacterial therapies.[1][2][3] The versatile coumarin scaffold allows for chemical modifications to fine-tune its photophysical and biological characteristics.[1] This document provides detailed application notes and protocols for the conceptual development of PDT probes derived from 4-Chloro-8-nitrocoumarin. While direct experimental data for this specific molecule is limited in the reviewed literature, we present a generalized workflow and protocols based on established methodologies for similar coumarin-based photosensitizers.

Principle of Coumarin-Based Photodynamic Therapy

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce cell death. Upon irradiation, the PS transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. The triplet state PS can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals. These ROS can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

PDT_Mechanism cluster_photo Photophysical Processes cluster_photochem Photochemical Processes cluster_bio Biological Effect PS_ground Photosensitizer (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Absorption Light Light Excitation PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) PS_triplet->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Probe Development from this compound: A Conceptual Approach

The 4-chloro and 8-nitro substitutions on the coumarin scaffold of this compound offer synthetic handles for derivatization to enhance its photosensitizing properties and introduce targeting moieties. The electron-withdrawing nature of the nitro group can influence the photophysical properties of the coumarin core. The chloro group at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the attachment of various functional groups.

A plausible synthetic strategy involves the substitution of the 4-chloro group with a targeting ligand or a group that enhances water solubility and cellular uptake. For instance, linking a mitochondria-targeting group is a common strategy, as mitochondrial damage is an effective way to induce apoptosis.

Synthesis_Workflow Start This compound Step1 Nucleophilic Substitution at C4 Start->Step1 Intermediate Functionalized 8-Nitrocoumarin Derivative Step1->Intermediate Step2 Optional: Reduction of Nitro Group and Further Functionalization Intermediate->Step2 Final Targeted PDT Probe Step2->Final

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and evaluation of coumarin-based PDT probes, which can be adapted for derivatives of this compound.

Protocol 1: Synthesis of a Targeted Coumarin Probe

This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with a generic amine-containing targeting moiety.

Materials:

  • This compound

  • Amine-containing targeting moiety (e.g., a mitochondria-targeting triphenylphosphonium ligand with an amino linker)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the amine-containing targeting moiety (1.1 equivalents) to the solution.

  • Add TEA or DIPEA (2-3 equivalents) as a base to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final targeted probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Photophysical Characterization

Materials:

  • Synthesized coumarin probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Standard quartz cuvettes

Procedure:

  • Absorption Spectroscopy:

    • Prepare a stock solution of the coumarin probe in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions in the desired solvent to a final concentration in the micromolar range.

    • Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

    • Determine the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Using the same solutions, record the fluorescence emission spectra using a fluorometer. Excite the sample at its λmax.

    • Determine the wavelength of maximum emission.

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized coumarin probe

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Light source with appropriate wavelength and power for probe activation

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Probe Incubation: Prepare various concentrations of the coumarin probe in cell culture medium. Remove the old medium from the wells and add 100 µL of the probe-containing medium to each well. Incubate for a predetermined time (e.g., 4-24 hours).

  • Irradiation:

    • For the "light" group, wash the cells with PBS and add fresh medium.

    • Expose the plate to light of the appropriate wavelength for a specific duration.

    • For the "dark" control group, follow the same procedure but keep the plate in the dark.

  • Post-Irradiation Incubation: Incubate the plates for another 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values for both light and dark conditions.

Protocol 4: Detection of Intracellular ROS Generation

Materials:

  • Cell line and culture reagents

  • Confocal microscope

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA for general ROS, or Singlet Oxygen Sensor Green for ¹O₂)

  • Synthesized coumarin probe

  • Light source for irradiation

Procedure:

  • Cell Seeding and Probe Incubation: Seed cells on glass-bottom dishes suitable for microscopy and incubate with the coumarin probe as described in Protocol 3.

  • ROS Probe Loading: After incubation with the coumarin probe, wash the cells with PBS and incubate with the ROS-sensitive probe (e.g., 10 µM DCFH-DA) for 30 minutes in the dark.

  • Irradiation and Imaging:

    • Wash the cells again with PBS and add fresh medium.

    • Mount the dish on the confocal microscope stage.

    • Acquire a baseline fluorescence image of the ROS probe.

    • Irradiate a region of interest (ROI) with the light source for PDT activation.

    • Immediately after irradiation, acquire a time-series of fluorescence images to monitor the increase in fluorescence from the ROS probe.

  • Data Analysis: Quantify the change in fluorescence intensity within the irradiated cells over time as an indicator of ROS production.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Photophysical Properties of a Hypothetical 4-Amino-substituted-8-nitrocoumarin Probe

PropertyValueSolvent
λmax (Absorption)~450 nmDMSO
λmax (Emission)~520 nmDMSO
Molar Extinction Coefficient (ε)To be determinedDMSO
Fluorescence Quantum Yield (ΦF)To be determinedRelative to standard
Singlet Oxygen Quantum Yield (ΦΔ)To be determined-

Table 2: In Vitro Phototoxicity of a Hypothetical 4-Amino-substituted-8-nitrocoumarin Probe

Cell LineIC₅₀ (Dark)IC₅₀ (Light)Phototoxicity Index (PI)
HeLa> 100 µMTo be determinedIC₅₀ (Dark) / IC₅₀ (Light)
A549> 100 µMTo be determinedIC₅₀ (Dark) / IC₅₀ (Light)

Signaling Pathways in Coumarin-Mediated PDT

PDT-induced cell death is often mediated by the induction of apoptosis or autophagy. The specific pathway depends on the photosensitizer, its subcellular localization, and the cell type. For mitochondria-targeted coumarin probes, the generation of ROS in the mitochondria can lead to the release of cytochrome c, activation of caspases, and subsequent apoptosis.

Apoptosis_Pathway PDT Mitochondria-Targeted Coumarin PDT ROS Mitochondrial ROS PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Conclusion

This compound represents a potentially valuable starting material for the development of novel photodynamic therapy probes. Through synthetic modification at the 4-position, it is conceivable to attach targeting moieties that can direct the photosensitizer to specific organelles, such as the mitochondria, thereby enhancing the efficacy and selectivity of the photodynamic treatment. The protocols and conceptual frameworks provided herein offer a comprehensive guide for researchers to explore the potential of this compound and its derivatives in the advancement of photodynamic therapy. Further research is warranted to synthesize and evaluate specific probes based on this scaffold to validate their therapeutic potential.

References

Application Notes and Protocols: Labeling of Biomolecules with 4-Chloro-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of proteins and other biomolecules. While the initial topic of interest was 4-Chloro-8-nitrocoumarin, a thorough review of the scientific literature and available data indicates a lack of established protocols for its use as a labeling agent. However, its isomer, 4-Chloro-3-nitrocoumarin , has been identified as a fluorescent compound with potential applications in biomolecule labeling, particularly through reaction with thiol groups.[1] This document will therefore focus on the application of 4-Chloro-3-nitrocoumarin as a fluorescent probe.

4-Chloro-3-nitrocoumarin is a versatile chemical compound recognized for its fluorescence properties, making it a candidate for use in biochemistry and molecular biology.[1] Its structure allows for potential selective binding to biomolecules, which can be utilized for studying cellular processes and interactions.[1]

Physicochemical and Fluorescent Properties

A summary of the available data for 4-Chloro-3-nitrocoumarin is presented in the table below. It is important to note that detailed photophysical properties such as excitation/emission maxima, quantum yield, and molar extinction coefficient for the conjugated product with biomolecules are not extensively documented and would require experimental determination.

PropertyValueReference
Molecular Formula C₉H₄ClNO₄[2]
Molecular Weight 225.59 g/mol [2]
Appearance Dark yellow to brown powder[1]
Melting Point 161 - 165 °C[1]
Purity ≥ 98% (HPLC)[1]
CAS Number 38464-20-9[2]

Principle of Labeling

The proposed mechanism for labeling biomolecules with 4-Chloro-3-nitrocoumarin is a nucleophilic substitution reaction. The chlorine atom at the 4-position of the coumarin ring is susceptible to displacement by nucleophiles, such as the thiol group of cysteine residues in proteins. This reaction forms a stable thioether bond, covalently attaching the fluorescent coumarin moiety to the biomolecule. The reactivity of thiol groups is generally higher than that of other nucleophilic groups in proteins, such as amines, especially under controlled pH conditions (pH 7.0-7.5), allowing for a degree of selectivity.[3]

Below is a diagram illustrating the proposed reaction pathway.

G cluster_reactants Reactants cluster_product Product Coumarin 4-Chloro-3-nitrocoumarin LabeledProtein Fluorescently Labeled Protein Coumarin->LabeledProtein Nucleophilic Substitution Protein Protein-SH (Cysteine residue) Protein->LabeledProtein

Proposed reaction of 4-Chloro-3-nitrocoumarin with a protein cysteine residue.

Experimental Protocols

The following protocols are generalized for the labeling of proteins with thiol-reactive fluorescent dyes and should be adapted and optimized for the specific protein and experimental conditions.

Materials
  • Protein of interest

  • 4-Chloro-3-nitrocoumarin

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and Fluorometer

Protocol 1: Preparation of Reagents
  • Protein Solution: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in PBS at pH 7.2-7.5.[4] If the protein contains disulfide bonds that need to be labeled, they must first be reduced.

  • (Optional) Reduction of Disulfide Bonds: To reduce disulfide bonds and free up thiol groups, add a 10- to 100-fold molar excess of TCEP to the protein solution.[4] Incubate for 20-30 minutes at room temperature. TCEP is recommended over dithiothreitol (DTT) as it does not contain a thiol group and does not need to be removed before adding the labeling reagent.[5]

  • Dye Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-3-nitrocoumarin in anhydrous DMSO or DMF.[6] This should be done immediately before use as the stability of the compound in solution is not well-documented.

Protocol 2: Protein Labeling
  • Labeling Reaction: While gently stirring the protein solution, add the 10 mM dye stock solution to achieve a 10- to 20-fold molar excess of the dye relative to the protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3][6]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

The general workflow for protein labeling is depicted in the diagram below.

G A Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2-7.5) B Optional: Reduce Disulfides (Add TCEP, incubate 20-30 min) A->B D Mix Protein and Dye (10-20 fold molar excess of dye) A->D If no reduction needed B->D C Prepare 10 mM Dye Stock Solution (in DMSO or DMF) C->D E Incubate (2h at RT or overnight at 4°C, protected from light) D->E F Purify Labeled Protein (Size-Exclusion Chromatography) E->F G Characterize Labeled Protein F->G

General workflow for labeling proteins with a thiol-reactive fluorescent probe.
Protocol 3: Characterization of Labeled Protein

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum (λ_max) of the coumarin dye. Note: The λ_max for the protein-conjugated 4-Chloro-3-nitrocoumarin will need to be experimentally determined.

    • The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • The dye concentration can be calculated from its absorbance at its λ_max.

    • The DOL is the molar ratio of the dye to the protein.

  • Fluorescence Spectroscopy:

    • Record the excitation and emission spectra of the labeled protein to determine its characteristic fluorescence properties.

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate) to assess the brightness of the label.

Applications

Fluorescently labeled proteins and biomolecules can be used in a variety of applications, including:

  • Fluorescence Microscopy: Visualize the localization and dynamics of the labeled molecule within cells and tissues.

  • Flow Cytometry: Quantify the amount of labeled protein on or in cells.

  • Immunoassays: As detection reagents in techniques such as ELISA and Western blotting.

  • Binding Assays: To study the interaction of the labeled biomolecule with other molecules.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Insufficiently reduced disulfide bonds- Low reactivity of the dye- Inappropriate buffer pH- Increase the concentration of TCEP or incubation time- Increase the molar excess of the dye or the reaction time- Ensure the buffer pH is between 7.0 and 7.5
Protein Precipitation - High degree of labeling- Protein instability- Reduce the molar excess of the dye- Perform the labeling reaction at 4°C
High Background Fluorescence - Incomplete removal of unreacted dye- Repeat the purification step or use a different purification method

Conclusion

While this compound is not a well-documented labeling agent, 4-Chloro-3-nitrocoumarin presents a potential alternative for the fluorescent labeling of biomolecules, particularly through the modification of cysteine residues. The provided protocols offer a general framework for researchers to begin exploring its use. It is crucial to emphasize that optimization of the labeling conditions for each specific biomolecule is essential to achieve the desired results. Further characterization of the photophysical properties of the resulting conjugates will be necessary to fully harness their potential in various bioanalytical and imaging applications.

References

Application Notes and Protocols for the Detection of 4-Chloro-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities. The presence of the nitro group and chlorine atom can significantly influence its chemical properties and potential pharmacological effects, making it a molecule of interest in drug discovery and development. Accurate and sensitive analytical methods are therefore essential for its detection and quantification in various samples, including biological matrices and reaction mixtures.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for solid-phase extraction (SPE) is included for sample clean-up and concentration.

Analytical Methods

A summary of the recommended analytical methods for the detection of this compound is presented below. It is important to note that these methods are based on general principles for the analysis of similar coumarin derivatives and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.

Data Presentation

The following tables summarize the proposed instrumental parameters for the analysis of this compound.

Table 1: HPLC-UV Instrumental Parameters

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration prior to chromatographic analysis.

Materials:

  • SPE Cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Deionized Water

  • Sample dissolved in an appropriate solvent

  • SPE Vacuum Manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the target analyte, this compound, with a small volume (e.g., 2 x 1 mL) of a strong solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

SPE_Workflow start Start conditioning 1. Condition SPE Cartridge (Methanol, then Water) start->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Cartridge (e.g., 10% Methanol/Water) loading->washing elution 4. Elute Analyte (Methanol or Acetonitrile) washing->elution reconstitution 5. Evaporate and Reconstitute elution->reconstitution end Proceed to Analysis (HPLC or GC-MS) reconstitution->end

Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: HPLC-UV Analysis

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample extract.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the analyte using the calibration curve.

HPLC_Workflow start Start prepare_system 1. Equilibrate HPLC System start->prepare_system prepare_standards 2. Prepare Standard Solutions prepare_system->prepare_standards inject_standards 3. Inject Standards & Build Calibration Curve prepare_standards->inject_standards data_analysis 6. Data Acquisition & Analysis inject_standards->data_analysis prepare_sample 4. Prepare Sample (e.g., via SPE) inject_sample 5. Inject Sample prepare_sample->inject_sample inject_sample->data_analysis end Report Results data_analysis->end

Caption: HPLC-UV Analysis Workflow.
Protocol 3: GC-MS Analysis

Procedure:

  • System Preparation: Condition the GC column and ensure the MS is tuned and calibrated.

  • Sample Preparation: If necessary, derivatization may be required to improve the volatility of the analyte. However, for many coumarins, direct analysis is possible.

  • Sample Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.

GCMS_Workflow start Start prepare_system 1. Prepare GC-MS System start->prepare_system prepare_sample 2. Prepare Sample (Derivatization if necessary) prepare_system->prepare_sample inject_sample 3. Inject Sample prepare_sample->inject_sample data_acquisition 4. Data Acquisition (Full Scan or SIM) inject_sample->data_acquisition data_analysis 5. Data Analysis (Identify by RT and Mass Spectrum) data_acquisition->data_analysis end Report Results data_analysis->end

Troubleshooting & Optimization

Improving the yield and purity of 4-Chloro-8-nitrocoumarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 4-Chloro-8-nitrocoumarin synthesis. The proposed synthesis is a two-step process involving a Pechmann condensation followed by nitration.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most plausible synthetic route involves a two-step process. The first step is the synthesis of a 4-chloro-7-hydroxycoumarin intermediate via a Pechmann condensation of 4-chlororesorcinol with a suitable β-ketoester, such as ethyl acetoacetate. The second step is the regioselective nitration of the coumarin intermediate to introduce a nitro group at the C8 position.

Q2: Why is 4-chlororesorcinol chosen as a starting material?

A2: 4-chlororesorcinol provides the necessary chloro-substituted phenolic backbone for the Pechmann condensation, leading to a coumarin with a chlorine atom at the 4-position and a hydroxyl group at the 7-position, which is crucial for directing the subsequent nitration.

Q3: What are the key factors influencing the yield of the Pechmann condensation (Step 1)?

A3: The yield of the Pechmann condensation is primarily influenced by the choice of catalyst, reaction temperature, and reaction time. Common catalysts include strong acids like sulfuric acid or solid acid catalysts like Amberlyst-15.[1] The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing degradation of the reactants or product.

Q4: How can I control the regioselectivity of the nitration (Step 2) to favor the 8-nitro isomer?

A4: The regioselectivity of nitration on the 4-chloro-7-hydroxycoumarin ring is directed by the existing substituents. The hydroxyl group at C7 is a strong activating ortho, para-director, while the chloro group at C4 is a deactivating ortho, para-director.[2][3][4] The strong activating effect of the hydroxyl group will primarily direct the incoming nitro group to the ortho positions (C6 and C8). Steric hindrance from the adjacent heterocyclic ring may favor substitution at the C8 position. Reaction conditions, particularly temperature, can also influence the isomer ratio.[5]

Q5: What are the most common side products in this synthesis?

A5: In the Pechmann condensation, incomplete reaction or side reactions of the β-ketoester can occur. In the nitration step, the formation of other nitro-isomers, such as the 6-nitro and di-nitro derivatives, is the most common side reaction.[5] Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh.

Q6: How can I purify the final this compound product?

A6: Purification can be achieved through recrystallization from a suitable solvent or by column chromatography.[6] The choice of solvent for recrystallization will depend on the solubility of the desired product and the impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used to separate the desired isomer from side products.

Troubleshooting Guides

Step 1: Pechmann Condensation of 4-chlororesorcinol
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst.Use fresh, anhydrous sulfuric acid or a newly activated solid acid catalyst.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Insufficient reaction time.Extend the reaction time and monitor the consumption of starting materials by TLC.
Formation of a Dark Tar-like Substance Reaction temperature is too high.Lower the reaction temperature. Add the acidic catalyst slowly and in a controlled manner.
Presence of impurities in starting materials.Use purified 4-chlororesorcinol and ethyl acetoacetate.
Difficult Product Isolation Product is soluble in the aqueous workup solution.Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.
Product precipitates as an oil.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Alternatively, extract the oil with an organic solvent and purify by column chromatography.
Step 2: Nitration of 4-Chloro-7-hydroxycoumarin
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired 8-Nitro Isomer Formation of multiple nitro-isomers.Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity.[5]
Incomplete nitration.Increase the reaction time or the amount of nitrating agent slightly. Monitor the reaction by TLC.
Formation of Di-nitro or Poly-nitro Compounds Reaction conditions are too harsh (high temperature, excess nitrating agent).Perform the reaction at a lower temperature (e.g., 0-5 °C). Use a stoichiometric amount of the nitrating agent.
Product Decomposition Strong acidic conditions and/or high temperature.Ensure the reaction is carried out at a low temperature and for the minimum time required for completion. Neutralize the reaction mixture carefully during workup.
Difficulty in Separating Isomers Similar polarities of the 6-nitro and 8-nitro isomers.Use a long chromatography column with a shallow solvent gradient to improve separation. Multiple recrystallizations from different solvent systems may also be effective.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-7-hydroxy-4-methylcoumarin (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlororesorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents) to the stirred mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-chloro-7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 4-Chloro-8-nitro-7-hydroxy-4-methylcoumarin (Proposed)
  • Dissolution: Dissolve the 4-chloro-7-hydroxy-4-methylcoumarin (1 equivalent) from Step 1 in concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid (1 equivalent) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the coumarin while maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system to isolate the 4-Chloro-8-nitro-7-hydroxy-4-methylcoumarin.

Quantitative Data

Step Reactant 1 Reactant 2 Catalyst Temperature (°C) Typical Yield Range (%) Purity Assessment
1. Pechmann Condensation 4-chlororesorcinolEthyl acetoacetateH₂SO₄ or Amberlyst-1580-12060-90TLC, Melting Point, NMR
2. Nitration 4-chloro-7-hydroxycoumarinHNO₃/H₂SO₄-0-1040-70 (for desired isomer)TLC, HPLC, NMR

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Nitration 4-chlororesorcinol 4-chlororesorcinol Reaction1 Pechmann Condensation 4-chlororesorcinol->Reaction1 Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction1 Catalyst (H2SO4) Catalyst (H2SO4) Catalyst (H2SO4)->Reaction1 Intermediate 4-Chloro-7-hydroxycoumarin Reaction1->Intermediate Purification1 Recrystallization Intermediate->Purification1 Reaction2 Nitration Purification1->Reaction2 Nitrating agent HNO3/H2SO4 Nitrating agent->Reaction2 Crude Product Crude this compound (Isomer Mixture) Reaction2->Crude Product Purification2 Column Chromatography Crude Product->Purification2 Final Product Pure this compound Purification2->Final Product

Caption: Proposed two-step synthesis workflow for this compound.

TroubleshootingTree cluster_pechmann Pechmann Condensation Issues cluster_nitration Nitration Issues Low Yield/Purity Low Yield/Purity Low Conversion Low Conversion Low Yield/Purity->Low Conversion Tar Formation Tar Formation Low Yield/Purity->Tar Formation Isomer Mixture Isomer Mixture Low Yield/Purity->Isomer Mixture Over-nitration Over-nitration Low Yield/Purity->Over-nitration Check Catalyst Check Catalyst Low Conversion->Check Catalyst Optimize Temp/Time Optimize Temp/Time Low Conversion->Optimize Temp/Time Lower Temperature Lower Temperature Tar Formation->Lower Temperature Purify Reagents Purify Reagents Tar Formation->Purify Reagents Control Temperature Control Temperature Isomer Mixture->Control Temperature Improve Purification Improve Purification Isomer Mixture->Improve Purification Over-nitration->Control Temperature Reduce Nitrating Agent Reduce Nitrating Agent Over-nitration->Reduce Nitrating Agent

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 4-Chloro-8-nitrocoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: Based on data for structurally similar compounds like 7-hydroxy-4-methyl-8-nitrocoumarin, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective for initial solubilization.[1][2] For use in aqueous buffers for biological assays, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or methanol to create a concentrated stock solution.[3][4][5] This stock solution can then be diluted into the aqueous buffer.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer should be kept as low as possible, ideally below 1%, to minimize toxicity to cells and interference with your assay.[6][7][8] You may need to prepare a more dilute stock solution to achieve the desired final concentration of your compound without exceeding the tolerated co-solvent level.

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[9] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9]

  • Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, subtle pH adjustments of the buffer might influence its solubility.

  • Sonication: In-well sonication can help redissolve precipitated compounds and can sometimes lead to a supersaturated state.[3]

Q3: What are cyclodextrins and how can they improve the solubility of my compound?

A3: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity. This encapsulation shields the hydrophobic compound from the aqueous environment, leading to the formation of a water-soluble inclusion complex.[9] This can significantly increase the apparent water solubility of the compound.

Troubleshooting Guides

Issue: Compound Precipitation During Stock Solution Preparation
Possible Cause Troubleshooting Step
Insufficient solvent volume.Increase the volume of the organic solvent (e.g., DMSO, ethanol) incrementally until the compound fully dissolves.
Compound has very low solubility even in organic solvents.Try gentle warming and vortexing to aid dissolution.[2] Be cautious with heat-sensitive compounds.
Crystalline nature of the compound.Sonication can help break down crystal lattice energy and improve dissolution.
Issue: Precipitation in Aqueous Buffer Upon Dilution
Possible Cause Troubleshooting Step
Exceeding the solubility limit in the final buffer.Lower the final concentration of this compound in the aqueous buffer.
High percentage of organic co-solvent causing buffer salt precipitation.Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible (typically <1% for cell-based assays).[6][7][8]
Buffer composition is incompatible with the compound or co-solvent.Test different buffer systems (e.g., phosphate, TRIS) to see if one provides better solubility.
Temperature effects.Ensure the buffer and stock solution are at the same temperature before mixing. Some compounds are less soluble at lower temperatures.
Solution: Prepare a cyclodextrin inclusion complex.Follow the experimental protocols below to prepare a more water-soluble formulation of your compound.

Quantitative Data

Table 1: Solubility of 7-Hydroxy-4-methyl-8-nitrocoumarin in Organic Solvents

SolventSolubilityReference
DMSO5 mg/mL (22.61 mM)[2]
DMFSoluble[1]
EthanolSoluble upon boiling[10][11]
MethanolSoluble[1]

Note: This data is for a structurally similar compound and should be used as a guideline. Experimental determination of solubility for this compound is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolution: Add a minimal volume of high-purity DMSO (or ethanol) to the powder.

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but be mindful of potential compound degradation.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and degradation.[2]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation

This method is suitable for compounds that are not soluble in water.[12][13]

  • Dissolve Compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Dissolve Cyclodextrin: In a separate container, dissolve a molar excess (e.g., 1:1 or 1:2 molar ratio of compound to cyclodextrin) of β-cyclodextrin or HP-β-cyclodextrin in deionized water. Gentle heating may be required.

  • Mixing: Slowly add the compound solution to the cyclodextrin solution while stirring continuously.

  • Precipitation: Continue stirring for a defined period (e.g., 24-48 hours) at a constant temperature. The inclusion complex will gradually precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Drying: Dry the resulting powder, which is the cyclodextrin inclusion complex, under vacuum.

Protocol 3: Phase Solubility Analysis to Determine Stoichiometry

This experiment helps determine the molar ratio at which the compound and cyclodextrin form a complex.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separation: Filter or centrifuge the solutions to remove the undissolved compound.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex.[14][15][16]

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_solubilization Solubilization Strategy cluster_preparation Stock Solution Preparation cluster_application Application in Aqueous Buffer start This compound Powder co_solvent Dissolve in Organic Co-solvent (e.g., DMSO) start->co_solvent Method 1 cyclodextrin Form Cyclodextrin Inclusion Complex start->cyclodextrin Method 2 stock_solution Concentrated Stock Solution co_solvent->stock_solution complex_solution Aqueous Solution of Complex cyclodextrin->complex_solution final_solution Final Aqueous Working Solution stock_solution->final_solution Dilution complex_solution->final_solution Direct Use or Dilution

Caption: Decision workflow for solubilizing this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Buffer cause1 Concentration Too High start->cause1 cause2 Co-solvent % Too High start->cause2 cause3 Buffer Incompatibility start->cause3 solution4 Use Cyclodextrins start->solution4 Alternative Strategy solution1 Lower Final Concentration cause1->solution1 solution2 Reduce Co-solvent Percentage cause2->solution2 solution3 Change Buffer System cause3->solution3

Caption: Troubleshooting guide for compound precipitation.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of coumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of nitrocoumarins.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of coumarin derivatives and offers potential solutions.

Issue 1: Low or No Yield of the Desired Nitrocoumarin

Possible Causes and Solutions:

  • Inadequate Nitrating Agent: The chosen nitrating agent may not be potent enough for the specific coumarin derivative, especially if the ring is deactivated.

    • Solution: For less reactive coumarins, a stronger nitrating agent like a mixture of concentrated nitric acid and sulfuric acid is often effective. For more sensitive substrates, milder reagents such as cerium(IV) ammonium nitrate (CAN) or nitric oxide may be more suitable to prevent degradation.[1]

  • Incorrect Reaction Temperature: The reaction temperature plays a crucial role in the rate of nitration.

    • Solution: Ensure the reaction is conducted at the optimal temperature for the specific protocol. For mixed acid nitrations, reactions are often carried out at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.[2][3] Some methods, like those using nitric oxide, may be performed at room temperature.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present after the initially planned time, consider extending the reaction duration.

  • Decomposition of Starting Material or Product: Harsh reaction conditions can lead to the degradation of the coumarin ring or the resulting nitrocoumarin.

    • Solution: If decomposition is suspected, consider using a milder nitrating agent or lowering the reaction temperature. A careful work-up procedure, such as pouring the reaction mixture over crushed ice, can help to quickly quench the reaction and preserve the product.[2][3]

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Possible Causes and Solutions:

  • Reaction Temperature: Temperature is a key factor in determining the position of nitration, particularly when synthesizing 6-nitro and 8-nitro isomers of 7-hydroxycoumarin derivatives.[3][4]

    • Solution: To favor the formation of the 6-nitro isomer of 4,7-dimethylcoumarin, a shorter reaction time at a low temperature (e.g., three hours) is recommended.[3][4] To increase the yield of the 8-nitro isomer, a longer reaction time at a controlled low temperature (under 5 °C overnight) can be employed.[3][4]

  • Nature of the Substituents: The existing substituents on the coumarin ring direct the position of the incoming nitro group. Electron-donating groups (e.g., -OH, -OCH₃) activate the ortho and para positions.

    • Solution: The regioselectivity is inherently linked to the substrate's electronic properties. While you cannot change the directing effects of the substituents, you can sometimes influence the isomer ratio through the choice of nitrating agent and reaction conditions. For instance, using a bulkier nitrating agent might favor substitution at the less sterically hindered position.

Issue 3: Difficulty in Separating Nitrocoumarin Isomers

Possible Causes and Solutions:

  • Similar Physical Properties: Isomers, such as 6-nitro and 8-nitro derivatives of 7-hydroxy-4-methylcoumarin, often have very similar polarities, making them challenging to separate by standard column chromatography.[5]

    • Solution 1: Fractional Crystallization: The different solubilities of the isomers in certain solvents can be exploited for separation. For the 6-nitro and 8-nitro isomers of 7-hydroxy-4-methylcoumarin, the 8-nitro isomer is more soluble in hot ethanol. After nitration, the crude mixture can be boiled in ethanol. The less soluble 6-nitro isomer will remain as a residue, while the 8-nitro isomer crystallizes from the filtrate upon cooling.[2]

    • Solution 2: Column Chromatography with a Specific Eluent System: While challenging, separation by column chromatography is possible with careful selection of the mobile phase. For the separation of 3-bromo-7-hydroxy-4-methyl-6-nitrocoumarin and its 8-nitro isomer, a petroleum ether/benzene (1:1) mixture can be used to elute the 6-nitro isomer, followed by methanol to elute the 8-nitro isomer.[5]

    • Solution 3: High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC can be a powerful tool for separating closely related isomers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the nitration of coumarin derivatives?

A1: The most widely used method is electrophilic aromatic substitution using a mixture of concentrated nitric acid and concentrated sulfuric acid.[2][3] This method is effective for a wide range of coumarin derivatives.

Q2: How can I control the formation of dinitro or other over-nitrated products?

A2: To avoid over-nitration, you can:

  • Use a stoichiometric amount of the nitrating agent.

  • Maintain a low reaction temperature to decrease the reaction rate.

  • Monitor the reaction closely by TLC and stop it as soon as the desired mono-nitro product is formed.

  • Employ a milder nitrating agent like cerium(IV) ammonium nitrate (CAN).

Q3: Are there any "green" or more environmentally friendly methods for coumarin nitration?

A3: Yes, research is ongoing to develop greener alternatives to the traditional mixed-acid method. One such approach involves the use of nitric oxide (NO) as a nitrating agent, which can offer high regioselectivity under milder conditions.[1]

Q4: What is the role of sulfuric acid in the mixed-acid nitration?

A4: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of the coumarin.

Q5: How do I know where the nitro group will be introduced on my coumarin derivative?

A5: The position of nitration is primarily governed by the electronic effects of the substituents already present on the coumarin ring. Electron-donating groups (like hydroxyl or methoxy groups) are activating and direct the nitro group to the ortho and para positions. The lactone ring of the coumarin is generally deactivating. For 7-hydroxycoumarins, nitration typically occurs at the C6 or C8 position.

Data Presentation

Table 1: Comparison of Nitrating Agents for Coumarin Derivatives

Nitrating AgentTypical SubstrateReaction ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 7-Hydroxy-4-methylcoumarin0-10 °C, 1-2 hoursHigh yield, readily available reagentsHarsh conditions, potential for over-nitration, formation of isomers
Cerium(IV) Ammonium Nitrate (CAN) 6-HydroxycoumarinsAcetic acid, room temperatureMilder conditions, good regioselectivity in some casesMay require specific substrates for high selectivity
Nitric Oxide (NO) Hydroxy-substituted coumarinsCH₂Cl₂ or CH₃CN, room temp.High regioselectivity, mild conditionsRequires handling of a gaseous reagent

Table 2: Regioselectivity in the Nitration of 4,7-dimethylcoumarin with HNO₃/H₂SO₄

IsomerReaction ConditionsApproximate YieldReference
6-nitro-4,7-dimethylcoumarin Low temperature, 3 hoursHigher yield of the 6-nitro isomer[3][4]
8-nitro-4,7-dimethylcoumarin Under 5 °C, overnightHigher yield of the 8-nitro isomer[3][4]

Experimental Protocols

Protocol 1: Synthesis of 6-nitro- and 8-nitro-7-hydroxy-4-methylcoumarin using Mixed Acids [2]

  • Dissolution: In a conical flask, dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 ml of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice bath until the temperature is below 1 °C.

  • Addition of Nitrating Mixture: Slowly add 2 ml of a pre-cooled nitrating mixture (0.5 ml concentrated nitric acid and 1.5 ml concentrated sulfuric acid), ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for one hour with occasional shaking.

  • Quenching: Pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Filtration: Filter the crude product, which is a mixture of the 6-nitro and 8-nitro isomers, and wash it with cold water.

  • Separation of Isomers:

    • Transfer the crude mixture to a conical flask containing ethanol and bring it to a boil.

    • The insoluble residue is the 6-nitro-7-hydroxy-4-methylcoumarin.

    • Concentrate the filtrate and cool it in an ice bath. The 8-nitro-7-hydroxy-4-methylcoumarin will crystallize out.

    • Recrystallize the 8-nitro isomer from ethanol.

Mandatory Visualizations

Nitration_Workflow cluster_start Starting Material cluster_reagents Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Coumarin Coumarin Derivative NitratingAgent Select & Prepare Nitrating Agent (e.g., HNO3/H2SO4) Reaction Perform Nitration (Control Temperature & Time) NitratingAgent->Reaction Add to Coumarin Solution Workup Quench Reaction (e.g., Ice Water) Reaction->Workup Monitor by TLC Filtration Filter Crude Product Workup->Filtration Purification Separate Isomers (e.g., Recrystallization, Column Chromatography) Filtration->Purification Product Pure Nitrocoumarin Isomer(s) Purification->Product

Caption: General experimental workflow for the nitration of coumarin derivatives.

Regioselectivity_Logic Start Nitration of 7-Hydroxy-4-methylcoumarin Condition Reaction Conditions Start->Condition LowTempShortTime Low Temperature (e.g., 0-5°C) Short Time (e.g., 3h) Condition->LowTempShortTime If goal is 6-nitro LowTempLongTime Low Temperature (e.g., <5°C) Long Time (e.g., overnight) Condition->LowTempLongTime If goal is 8-nitro Product6Nitro Favors 6-Nitro Isomer LowTempShortTime->Product6Nitro Product8Nitro Favors 8-Nitro Isomer LowTempLongTime->Product8Nitro

Caption: Logical relationship for controlling regioselectivity in coumarin nitration.

References

Addressing non-specific binding of 4-Chloro-8-nitrocoumarin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of 4-Chloro-8-nitrocoumarin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely properties?

This compound is a fluorescent probe built on a coumarin scaffold. While specific data for the 8-nitro isomer is limited in readily available literature, based on the properties of related compounds like 4-Chloro-3-nitrocoumarin, it is likely a hydrophobic molecule.[1][2][3][4] The presence of the nitro group, an electron-withdrawing group, and the coumarin core suggests the molecule may carry a partial negative charge. These characteristics—hydrophobicity and negative charge—are common contributors to non-specific binding in cellular assays.

Q2: What are the primary causes of non-specific binding of small molecule fluorescent probes like this compound?

Non-specific binding of fluorescent small molecules can stem from several factors:

  • Hydrophobic Interactions: The probe may adhere to hydrophobic cellular components like lipid droplets, membranes, and intracellular proteins.

  • Electrostatic Interactions: Charged probes can non-specifically bind to oppositely charged cellular structures. For instance, a negatively charged molecule might accumulate in positively charged regions within the cell.[5][6][7][8]

  • Probe Aggregation: At high concentrations, the probe may form aggregates that precipitate on and within cells, leading to intense, punctate background signals.

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for non-specific binding of the probe.[9]

Q3: How can I differentiate between non-specific binding and a true signal?

A true signal should be localized to the specific target of the probe and should be displaceable by a known, unlabeled ligand for that target. Non-specific binding often appears as diffuse staining throughout the cytoplasm, nucleus, or membranes, or as bright, punctate artifacts. Including proper controls in your experiment is crucial for making this distinction.

Troubleshooting Guide: Addressing Non-specific Binding

This guide will walk you through a series of steps to diagnose and mitigate non-specific binding of this compound.

Step 1: Initial Assessment and Control Experiments

First, confirm that what you are observing is indeed non-specific binding of the probe.

  • Question: Have you included a "no-probe" control?

    • Answer: Image unstained cells using the same imaging settings. This will reveal the level of cellular autofluorescence. If you observe a high signal in this control, you may need to use a different imaging channel or apply an autofluorescence quenching step.[9]

  • Question: Is the staining pattern diffuse or punctate?

    • Answer: A diffuse signal may indicate general hydrophobic or electrostatic interactions. Punctate staining often suggests probe aggregation.

Step 2: Optimizing Probe Concentration and Incubation Time

The simplest way to reduce background is often to use less probe.

  • Question: Have you performed a concentration titration of this compound?

    • Answer: Test a range of concentrations, from 10-fold below to 2-fold above your current working concentration. The optimal concentration will provide the best signal-to-noise ratio. High concentrations can lead to off-target staining and aggregation.[10]

  • Question: Can you reduce the incubation time?

    • Answer: Shorter incubation times can minimize the uptake and accumulation of the probe in non-target cellular compartments. Test a time course to find the earliest point at which a specific signal can be detected.

Step 3: Modifying Washing and Blocking Procedures

Effective washing and blocking are critical for reducing background fluorescence.

  • Question: Are your washing steps sufficient?

    • Answer: Increase the number and duration of your post-incubation wash steps to more effectively remove unbound probe. Consider including a low concentration of a non-ionic surfactant, such as Tween 20, in your wash buffer to help remove non-specifically bound molecules.[8]

  • Question: Are you using a blocking agent?

    • Answer: While traditionally used for antibodies, blocking agents can also reduce non-specific binding of small molecules. Incubating your cells with a protein-based blocker like Bovine Serum Albumin (BSA) can saturate non-specific binding sites.[5][7][11]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start High Background Signal Observed is_autofluorescence Run 'No-Probe' Control. Is autofluorescence high? start->is_autofluorescence autofluorescence_actions Consider autofluorescence quenching. Use a different imaging channel. is_autofluorescence->autofluorescence_actions Yes optimize_concentration Perform Probe Titration. Test lower concentrations. is_autofluorescence->optimize_concentration No autofluorescence_actions->optimize_concentration optimize_time Reduce Incubation Time. Perform a time-course experiment. optimize_concentration->optimize_time Still High Background final_assessment Assess Signal-to-Noise Ratio optimize_concentration->final_assessment Improved improve_washing Improve Washing Steps. Increase number and duration of washes. Add surfactant to wash buffer. optimize_time->improve_washing Still High Background optimize_time->final_assessment Improved use_blocking Introduce/Optimize Blocking Step. Use BSA or a commercial blocking agent. Optimize blocking buffer composition. improve_washing->use_blocking Still High Background improve_washing->final_assessment Improved use_blocking->final_assessment

Caption: A flowchart for troubleshooting high background signals.

Data Summary Tables

Table 1: Recommended Starting Concentrations for Blocking Agents and Additives

ReagentWorking ConcentrationRationale
Bovine Serum Albumin (BSA)1 - 5% (w/v)Blocks non-specific protein-probe interactions.[5][7]
Normal Goat Serum1 - 5% (v/v)Contains a mixture of proteins that can block non-specific sites.
Tween 200.01 - 0.1% (v/v)A non-ionic surfactant that reduces hydrophobic interactions.[8]
High Salt Concentration (NaCl)Additional 100 - 250 mMShields electrostatic interactions.[5][7]

Experimental Protocols

Protocol: Optimizing Blocking Conditions for this compound Staining

This protocol describes how to test different blocking agents and buffer additives to reduce non-specific binding.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Blocking Buffers to test (see Table 1)

  • Wash Buffer (PBS)

  • Wash Buffer with Surfactant (PBS + 0.05% Tween 20)

Procedure:

  • Prepare Cells: Culture cells to the desired confluency.

  • Initial Wash: Gently wash the cells twice with PBS.

  • Blocking Step:

    • Divide the samples into different groups, including a "no block" control.

    • To the test groups, add the different prepared blocking buffers (e.g., 3% BSA in PBS, 3% BSA + 150 mM NaCl in PBS).

    • Incubate for 30-60 minutes at room temperature.

  • Probe Incubation:

    • Remove the blocking buffer.

    • Add the working concentration of this compound (diluted in the corresponding blocking buffer for each test group) to the cells.

    • Incubate for the desired time.

  • Washing:

    • Remove the probe solution.

    • Wash the cells 3-5 times with either PBS or PBS + 0.05% Tween 20, incubating for 5 minutes during each wash.

  • Imaging:

    • Mount the coverslips or image the plate using a fluorescence microscope.

    • Quantify the signal-to-noise ratio for each condition.

Experimental Workflow Diagram

ExperimentalWorkflow start Prepare Cultured Cells wash1 Wash with PBS (2x) start->wash1 blocking Blocking Step (30-60 min) - No Block Control - Test Blocker 1 (e.g., 3% BSA) - Test Blocker 2 (e.g., 3% BSA + NaCl) wash1->blocking probe_incubation Incubate with this compound (in corresponding buffer) blocking->probe_incubation washing Wash 3-5 times (5 min each) - PBS - PBS + 0.05% Tween 20 probe_incubation->washing imaging Fluorescence Microscopy washing->imaging analysis Analyze Signal-to-Noise Ratio imaging->analysis

Caption: Workflow for optimizing blocking conditions.

References

Validation & Comparative

A Comparative Guide to Fluorescent Thiol Probes: Benchmarking Against 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular biology and drug discovery, the detection and quantification of thiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—are crucial for understanding cellular redox states and developing targeted therapeutics. Fluorescent probes offer a sensitive and non-invasive means to visualize and measure these vital biomolecules. While a variety of such probes exist, this guide provides a comparative analysis of commonly used fluorescent thiol probes, with a special focus on the well-characterized probe, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), as a benchmark for comparison.

Disclaimer: Initial searches for performance data on 4-Chloro-8-nitrocoumarin yielded limited specific experimental data for its use as a fluorescent thiol probe. Therefore, this guide utilizes the extensively studied and structurally related compound, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), as a primary point of comparison against other common thiol probes. NBD-Cl shares a similar mechanism of action involving nucleophilic aromatic substitution with thiols.

Performance Comparison of Fluorescent Thiol Probes

The efficacy of a fluorescent thiol probe is determined by several key parameters, including its quantum yield, detection limit, and excitation/emission wavelengths. The following table summarizes these characteristics for NBD-Cl and other representative fluorescent thiol probes.

ProbeFluorophore ClassExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitSelectivity
NBD-Cl Benzofurazan~465~535Variable (increases upon reaction)Micromolar to NanomolarCys/Hcy over GSH[1][2]
Monobromobimane (mBBr) Bimane~380~480~0.3-0.4 (conjugated)MicromolarGeneral thiols
ThioGlo™ Probes Maleimide~380-460~500-560High (turn-on)Picomolar to FemtomolarGeneral thiols
Maleimide Probes (e.g., CPM) Coumarin-Maleimide~391~472Low (increases upon reaction)MicromolarGeneral thiols
BODIPY-based Probes BODIPY~527~570HighMicromolarCan be tuned for selectivity

Signaling Pathways and Reaction Mechanisms

The detection of thiols by these probes is typically achieved through a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction with a thiol.

Nucleophilic Aromatic Substitution (SNAr) Mechanism of NBD-Cl

NBD-Cl reacts with thiols via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group facilitates the attack of the thiolate anion on the carbon atom to which the chlorine is attached, leading to the displacement of the chloride ion and the formation of a highly fluorescent thioether adduct.[3]

sn_ar_mechanism NBD_Cl NBD-Cl (Weakly Fluorescent) Intermediate Meisenheimer Complex NBD_Cl->Intermediate + R-S⁻ Thiol R-SH (Thiol) Product NBD-SR (Highly Fluorescent) Intermediate->Product - Cl⁻ Chloride Cl-

Caption: Reaction mechanism of NBD-Cl with a thiol.

Michael Addition Mechanism of Maleimide-Based Probes

Probes containing a maleimide group react with thiols through a Michael addition reaction. The thiol adds across the double bond of the maleimide ring, disrupting a photoinduced electron transfer (PeT) quenching pathway and resulting in a significant increase in fluorescence.

michael_addition Maleimide_Probe Maleimide Probe (Quenched) Adduct Thiol-Adduct (Fluorescent) Maleimide_Probe->Adduct + R-SH Thiol R-SH (Thiol)

Caption: Michael addition of a thiol to a maleimide probe.

Experimental Protocols

General Experimental Workflow for Thiol Detection

The following diagram outlines a typical workflow for the detection of thiols in a biological sample using a fluorescent probe.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_detection Fluorescence Measurement cluster_analysis Data Analysis Sample_Prep Prepare Biological Sample (e.g., cell lysate, purified protein) Incubation Incubate Sample with Probe Sample_Prep->Incubation Probe_Prep Prepare Probe Stock Solution (e.g., in DMSO) Probe_Prep->Incubation Measurement Measure Fluorescence Intensity (Spectrofluorometer or Microscope) Incubation->Measurement Quantification Quantify Thiol Concentration (Standard Curve) Measurement->Quantification

Caption: General workflow for fluorescent thiol detection.

Detailed Protocol for Thiol Detection using NBD-Cl

This protocol provides a general guideline for the use of NBD-Cl to label and quantify thiols in a protein sample.

Materials:

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan)

  • Protein sample containing thiols

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Spectrofluorometer

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of NBD-Cl in DMSO. This stock solution should be stored at -20°C and protected from light.

  • Protein Sample Preparation: Dissolve the protein sample in PBS to a final concentration of 1-10 µM.

  • Labeling Reaction: Add the NBD-Cl stock solution to the protein sample to a final concentration of 100-200 µM. The final concentration of DMSO should be kept below 1% (v/v) to avoid affecting protein structure.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark. The optimal incubation time may need to be determined empirically for each specific protein.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity of the sample using a spectrofluorometer with excitation at approximately 465 nm and emission at approximately 535 nm.

  • Quantification (Optional): To quantify the thiol concentration, a standard curve can be generated using a known concentration of a thiol-containing compound such as cysteine or glutathione.

Conclusion

The selection of an appropriate fluorescent probe is critical for the accurate and sensitive detection of thiols in biological systems. While direct experimental data for this compound is limited, the well-characterized analogue NBD-Cl serves as a robust benchmark for comparison. NBD-Cl offers good selectivity for cysteine and homocysteine and operates through a well-understood nucleophilic aromatic substitution mechanism. Researchers should consider the specific requirements of their experimental system, including the target thiol, desired sensitivity, and instrumentation available, when choosing the most suitable fluorescent probe. Other probes, such as those based on maleimide or BODIPY fluorophores, offer alternatives with different spectral properties and detection limits, providing a versatile toolkit for the study of thiol biology.

References

Validation of 4-Chloro-8-nitrocoumarin's antibacterial and antifungal activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, coumarin derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antibacterial and antifungal activity of chloro-nitro-substituted coumarins, with a focus on validating their potential as effective therapeutic agents. Due to the limited availability of specific data on 4-chloro-8-nitrocoumarin, this report consolidates findings on structurally similar derivatives, such as 4-chloro-3-nitrocoumarin, and compares their performance against established antimicrobial drugs.

Executive Summary

This report synthesizes experimental data on the antibacterial and antifungal efficacy of chloro-nitro-coumarin derivatives. The findings indicate that these compounds exhibit significant inhibitory activity against a range of bacterial and fungal strains. Quantitative data, presented in structured tables, allows for a direct comparison with standard antibiotics and antifungals. Detailed experimental protocols for key assays are provided to ensure reproducibility and further investigation. Visualizations of the experimental workflow and a proposed antimicrobial signaling pathway offer a deeper understanding of the evaluation process and potential mechanisms of action.

Comparative Antibacterial Activity

The antibacterial potential of coumarin derivatives with chloro and nitro substitutions has been evaluated against both Gram-positive and Gram-negative bacteria. The following table summarizes the zone of inhibition data for a representative compound, 4-chloro-3-nitrocoumarin, in comparison to a standard antibiotic.

CompoundConcentrationStaphylococcus aureus (Zone of Inhibition in mm)Klebsiella pneumoniae (Zone of Inhibition in mm)Escherichia coli (Zone of Inhibition in mm)Pseudomonas aeruginosa (Zone of Inhibition in mm)
4-Chloro-3-nitrocoumarinTest Concentration502927Not Reported
Standard AntibioticStandard Concentration15923Not Reported

Data sourced from a study on 4-Chloro-3-nitrocoumarin's antibacterial activity.[1]

Comparative Antifungal Activity

Nitro-substituted coumarins have also demonstrated notable antifungal properties. The table below presents the minimum inhibitory concentration (MIC) for a nitro-coumarin derivative against pathogenic fungal strains, benchmarked against a standard antifungal agent.

CompoundCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)
7-hydroxy-6-nitro-2H-1-benzopyran-2-one1616
Amphotericin BNot specified in the same studyNot specified in the same study

Note: The MIC for the nitro-coumarin derivative was determined to be 16 μg/mL for both Aspergillus fumigatus and Aspergillus flavus.[2] A direct comparison with a standard antifungal from the same study is not available in the provided search results.

Experimental Protocols

The evaluation of the antimicrobial activity of these coumarin derivatives follows standardized laboratory procedures.

Antibacterial Susceptibility Testing: Agar Disc Diffusion Method
  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.[3][4]

Antifungal Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a sterile saline solution.

  • Serial Dilution of Test Compounds: The coumarin derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plates are incubated at a temperature and duration appropriate for the fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[2][5][6]

Visualizing the Research Process

To clarify the experimental process, the following diagrams illustrate the workflow for assessing antimicrobial activity and a proposed mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis Compound Coumarin Derivative (e.g., this compound) Treatment Treatment with Coumarin Derivative Compound->Treatment Microbe Bacterial/Fungal Strain Inoculation Inoculation Microbe->Inoculation Media Culture Media (Agar/Broth) Media->Inoculation Inoculation->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Zone of Inhibition / MIC Incubation->Measurement Comparison Comparison with Standard Antimicrobials Measurement->Comparison Conclusion Conclusion on Efficacy Comparison->Conclusion

Caption: Experimental workflow for antimicrobial activity assessment.

signaling_pathway cluster_cell Bacterial / Fungal Cell Coumarin Chloro-Nitro-Coumarin Membrane Cell Membrane Disruption Coumarin->Membrane ROS Reactive Oxygen Species (ROS) Generation Coumarin->ROS Mitochondria Mitochondrial Dysfunction (in Fungi) Coumarin->Mitochondria CellDeath Cell Death Membrane->CellDeath DNA DNA Damage ROS->DNA Apoptosis Apoptosis Induction (in Fungi) Mitochondria->Apoptosis Apoptosis->CellDeath DNA->CellDeath

Caption: Proposed antimicrobial signaling pathway of coumarins.

Mechanism of Action

The antimicrobial activity of coumarin derivatives is believed to be multifactorial. Evidence suggests that these compounds can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death.[3][7] Furthermore, some coumarins can induce the generation of reactive oxygen species (ROS) within the microbial cells, causing oxidative stress and damage to vital components like DNA and proteins.[3] In fungi, coumarins have been shown to induce apoptosis, a form of programmed cell death, often mediated through mitochondrial dysfunction.[8]

Conclusion

The available data strongly suggests that coumarin derivatives bearing chloro and nitro substituents are a promising avenue for the development of new antibacterial and antifungal drugs. Their demonstrated efficacy against a variety of pathogenic microbes warrants further investigation, including more detailed structure-activity relationship studies to optimize their antimicrobial properties and toxicological profiles. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for future research in this critical area of drug discovery.

References

A Comparative Analysis of the Spectral Properties of Substituted Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of various substituted coumarins, offering valuable insights for their application as fluorescent probes, laser dyes, and photosensitizers. The photophysical characteristics of coumarins are highly sensitive to their substitution pattern, making them a versatile scaffold for the development of tailored optical materials. This document summarizes key quantitative data, details experimental methodologies for spectral analysis, and visualizes the fundamental structure-property relationships.

Data Presentation: Spectral Properties of Substituted Coumarins

The following table summarizes the key spectral properties of a selection of substituted coumarins, including their absorption maxima (λabs), molar extinction coefficients (ε), emission maxima (λem), Stokes shifts, and fluorescence quantum yields (Φf). These parameters are crucial for determining the suitability of a particular coumarin derivative for a specific application. Data has been compiled from various studies and is presented for different solvents to highlight the impact of the environment on the photophysical properties.

CompoundSubstituent(s)Solventλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (nm)ΦfReference
CoumarinUnsubstitutedEthanol3119,800378670.003[1]
7-Hydroxycoumarin7-OHEthanol32419,0004541300.73[1]
7-Methoxycoumarin7-OCH3Ethanol32320,000390670.58[1]
7-Aminocoumarin7-NH2Ethanol35221,000450980.73[1]
7-(Diethylamino)-coumarin7-N(C2H5)2Dichloromethane418-470520.84
4-Methyl-7-hydroxycoumarin4-CH3, 7-OHWater:Methanol (70:30)321----[2]
3-Acetyl-4-hydroxycoumarin3-COCH3, 4-OHAcetonitrile290, 315----[1]
3-Phenylcoumarin3-PhenylCyclohexane308-358500.04[3]
3-Cyano-7-hydroxycoumarin3-CN, 7-OHMethanol405-455500.65[4]

Experimental Protocols

UV-Visible Absorption Spectroscopy

The following protocol outlines the standard procedure for measuring the UV-Visible absorption spectra of coumarin derivatives.

  • Solution Preparation: Prepare a stock solution of the coumarin derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dimethyl sulfoxide) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption band.

  • Determination of Molar Extinction Coefficient (ε):

    • Measure the absorbance of at least three different concentrations of the sample.

    • Plot a graph of absorbance versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy and Quantum Yield Determination

The relative method, using a well-characterized fluorescence standard, is the most common and reliable approach for determining the fluorescence quantum yield (Φf)[5][6].

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the coumarin sample[7]. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) and Coumarin 102 in ethanol (Φf = 0.76) are common standards.

  • Solution Preparation:

    • Prepare a series of five to six dilute solutions of both the standard and the test coumarin in the same spectroscopic grade solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects[5].

  • Absorption and Emission Spectra Measurement:

    • For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • The plots should be linear, and the slope (gradient) of each line should be determined.

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation[8]:

    Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample2 / nstd2)

    where:

    • Φf,std is the fluorescence quantum yield of the standard.

    • Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • nsample and nstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Mandatory Visualization

The following diagrams illustrate the key relationships between the chemical structure of coumarins and their resulting spectral properties, as well as a typical experimental workflow for their analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_spectral_analysis Spectral Analysis cluster_data_analysis Data Analysis synthesis Coumarin Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence lambda_abs Determine λ_abs, ε uv_vis->lambda_abs lambda_em Determine λ_em fluorescence->lambda_em qy Calculate Quantum Yield (Φ_f) fluorescence->qy stokes Calculate Stokes Shift lambda_em->stokes

Caption: Experimental workflow for the analysis of substituted coumarins.

structure_property_relationship cluster_substituents Substituents cluster_properties Spectral Properties coumarin Coumarin Core edg Electron-Donating Group (EDG) e.g., -OH, -OR, -NR2 coumarin->edg Substitution at C7 ewg Electron-Withdrawing Group (EWG) e.g., -CN, -NO2, -CHO coumarin->ewg Substitution at C3/C4 bathochromic Bathochromic Shift (Red Shift) ↑ λ_abs, ↑ λ_em edg->bathochromic increase_qy Increase in Quantum Yield (Φ_f) edg->increase_qy ewg->bathochromic decrease_qy Decrease in Quantum Yield (Φ_f) ewg->decrease_qy hypsochromic Hypsochromic Shift (Blue Shift) ↓ λ_abs, ↓ λ_em

Caption: Structure-property relationships in substituted coumarins.

References

Comparative Analysis of 4-Chloro-8-nitrocoumarin's Cross-Reactivity with Biological Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Chloro-8-nitrocoumarin with a range of biological nucleophiles. Due to the limited direct experimental data on the 8-nitro isomer in the public domain, this guide draws upon established principles of coumarin chemistry, the reactivity of related chloro-nitroaromatic compounds, and studies on other coumarin derivatives to provide a comprehensive overview for research and drug development purposes.

Introduction to this compound

Coumarins are a significant class of heterocyclic compounds with diverse biological activities, including anticoagulant, antibacterial, and antitumor properties. The introduction of electron-withdrawing groups, such as a nitro group and a chlorine atom, at the 4 and 8 positions of the coumarin scaffold is expected to enhance its electrophilicity, making it more susceptible to nucleophilic attack. This heightened reactivity is the basis for its potential as a biological probe and its cross-reactivity with endogenous nucleophiles.

Cross-Reactivity with Biological Nucleophiles

The primary mechanism of interaction between this compound and biological nucleophiles is anticipated to be a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the chloride ion. The nitro group at the 8-position plays a crucial role in activating the ring for this type of reaction.

Key biological nucleophiles of interest include:

  • Thiols: Cysteine residues in proteins and the tripeptide glutathione (GSH) are potent nucleophiles due to the high polarizability of the sulfur atom.

  • Amines: Lysine residues in proteins and other free amines can also act as nucleophiles.

  • Hydroxyl Groups: Serine, threonine, and tyrosine residues in proteins possess hydroxyl groups that can be nucleophilic, although they are generally less reactive than thiols.

Comparative Reactivity Data

The table below summarizes the expected relative reactivity of this compound with various biological nucleophiles based on general chemical principles and data from analogous compounds.

Biological NucleophileFunctional GroupExpected Relative ReactivityRationale
Cysteine (in proteins)Thiol (-SH)HighThe thiol group is a strong, soft nucleophile that readily participates in SNAr reactions with activated aromatic systems.
Glutathione (GSH)Thiol (-SH)HighSimilar to cysteine, the thiol group in GSH is a primary site for conjugation with electrophilic compounds in cellular detoxification pathways.[2]
Lysine (in proteins)Amine (-NH2)ModerateThe amino group is a potent nucleophile, though generally less so than thiols in this context.
Histidine (in proteins)Imidazole RingModerateThe imidazole ring contains a nucleophilic nitrogen that can participate in substitution reactions.
Serine/Threonine (in proteins)Hydroxyl (-OH)LowThe hydroxyl group is a weaker nucleophile compared to thiols and amines.
Tyrosine (in proteins)Phenolic Hydroxyl (-OH)LowThe phenolic hydroxyl group is generally less reactive in its neutral state.

Experimental Protocols

To assess the cross-reactivity of this compound, a series of standardized experiments can be performed.

Spectrophotometric Assay for Thiol Reactivity

This method is used to monitor the reaction of this compound with thiols like glutathione (GSH).

Materials:

  • This compound stock solution (in DMSO)

  • Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of GSH in PBS.

  • In a cuvette, mix the GSH solution with PBS.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution.

  • Immediately monitor the change in absorbance at a predetermined wavelength (corresponding to the formation of the coumarin-thiol adduct) over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

HPLC-MS Analysis for Adduct Formation

This technique is employed to identify the specific products formed from the reaction of this compound with various nucleophiles.

Materials:

  • This compound

  • Biological nucleophiles (e.g., N-acetyl-cysteine, lysine)

  • Buffer solution (e.g., ammonium acetate)

  • HPLC system coupled with a mass spectrometer (MS)

Procedure:

  • Incubate this compound with an excess of the nucleophile in the buffer solution.

  • After a set incubation period, quench the reaction.

  • Inject an aliquot of the reaction mixture into the HPLC-MS system.

  • Analyze the chromatogram for new peaks corresponding to the reaction products.

  • Confirm the identity of the adducts by their mass-to-charge ratio (m/z) in the mass spectrum.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the conceptual framework for the cross-reactivity of this compound and the experimental workflow for its characterization.

Coumarin This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Coumarin->Reaction Nucleophiles Biological Nucleophiles (Thiols, Amines, etc.) Nucleophiles->Reaction Adduct Coumarin-Nucleophile Adduct Reaction->Adduct Displacement of Cl- CellularEffects Potential Cellular Effects (Enzyme Inhibition, etc.) Adduct->CellularEffects

Caption: Reaction pathway of this compound with biological nucleophiles.

start Start reagents Prepare this compound and Nucleophile Solutions start->reagents reaction Incubate at Controlled Temperature and pH reagents->reaction analysis Analyze Reaction Mixture reaction->analysis spectro Spectrophotometry (Kinetics) analysis->spectro Quantitative hplc HPLC-MS (Adduct Identification) analysis->hplc Qualitative data Data Analysis and Comparison spectro->data hplc->data end End data->end

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion

This compound possesses the structural features of a reactive electrophile with the potential for significant cross-reactivity with biological nucleophiles, particularly thiols. While direct experimental data is limited, the principles of organic chemistry and studies on related compounds suggest a high likelihood of SNAr reactions. The provided experimental protocols offer a robust framework for researchers to quantitatively and qualitatively assess these interactions. Understanding the cross-reactivity profile of this compound is essential for its development as a chemical probe and for evaluating its potential off-target effects in a biological system. Further studies are warranted to fully elucidate its reactivity with a comprehensive panel of biological nucleophiles.

References

A Comparative Guide: 4-Chloro-8-nitrocoumarin and its Advantages Over Traditional Analytical Reagents for Thiol Detection

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical biochemistry and drug development, the sensitive and selective quantification of thiols is paramount. Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for cellular homeostasis, and their aberrant levels are implicated in numerous pathological conditions. This guide provides a comprehensive comparison of a modern fluorescent probe, exemplified by 4-Chloro-8-nitrocoumarin, with traditional analytical reagents for thiol detection.

While specific experimental data for this compound is not extensively available in public literature, we will draw upon the well-documented properties of structurally similar nitrocoumarin-based fluorescent probes to highlight the inherent advantages of this class of compounds. The core of this comparison lies in the shift from colorimetric and early fluorescent methods to advanced, highly sensitive, and specific fluorescent turn-on probes.

Quantitative Comparison of Thiol Detection Reagents

The performance of an analytical reagent is best assessed through quantitative metrics. The following table summarizes the key performance indicators for a representative nitrocoumarin-based probe against two widely used traditional reagents: Ellman's Reagent (DTNB) and Monobromobimane (mBBr).

FeatureRepresentative Nitrocoumarin Probe (e.g., Coumarin with α,β-unsaturated ketone)Ellman's Reagent (DTNB)Monobromobimane (mBBr)
Detection Principle Fluorescence Turn-OnColorimetricFluorescence Labeling
Excitation Wavelength (λex) ~444 nm[1]N/A~380 nm[2]
Emission Wavelength (λem) ~496 nm[1]N/A (Absorbance at 412 nm)[2][3]~480 nm[2]
Detection Limit ~1 µM for Cys[1]~2 µMPicomole range (requires HPLC separation)[1]
Fluorescence Enhancement >200-fold[1]N/ALow intrinsic fluorescence before reaction
Selectivity High for thiols over other amino acids.[4]Reacts with any free thiol.Reacts with thiols.
Live Cell Imaging Yes[4]NoLimited, requires cell lysis for quantification.[5]
Reaction Time Rapid (minutes)[4]RapidRequires incubation and separation steps.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for thiol detection using a coumarin-based fluorescent probe and the traditional reagents.

Experimental Protocol 1: Thiol Detection using a Nitrocoumarin-Based Fluorescent Probe

This protocol is a generalized procedure based on the principles of thiol detection by coumarin derivatives that undergo a Michael addition reaction.

1. Reagent Preparation:

  • Prepare a stock solution of the nitrocoumarin probe (e.g., 1 mM) in a suitable organic solvent such as DMSO.
  • Prepare a reaction buffer (e.g., 25 mM phosphate buffer, pH 7.4).[1]

2. Sample Preparation:

  • Prepare the biological sample (e.g., cell lysate, purified protein) in the reaction buffer.

3. Detection Assay:

  • To the sample in a microplate well or cuvette, add the nitrocoumarin probe to a final concentration of 10 µM.
  • Incubate the mixture at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
  • Measure the fluorescence intensity at an excitation wavelength of ~444 nm and an emission wavelength of ~496 nm.[1]

4. Data Analysis:

  • Quantify the thiol concentration by comparing the fluorescence intensity to a standard curve generated with a known concentration of a thiol-containing compound (e.g., cysteine).

Experimental Protocol 2: Thiol Quantification using Ellman's Reagent (DTNB)

This protocol describes the classic colorimetric assay for thiol quantification.

1. Reagent Preparation:

  • Prepare a stock solution of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) at a concentration of 10 mg/mL in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

2. Sample Preparation:

  • Prepare the sample containing thiols in the same buffer.

3. Detection Assay:

  • Add the DTNB solution to the sample.
  • Incubate the reaction mixture at room temperature for 5-10 minutes.
  • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

4. Data Analysis:

  • Calculate the concentration of thiol groups using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) product, which is 14,150 M⁻¹cm⁻¹ at 412 nm.[7]

Experimental Protocol 3: Thiol Derivatization using Monobromobimane (mBBr)

This protocol involves the derivatization of thiols with mBBr followed by HPLC analysis.

1. Reagent Preparation:

  • Prepare a stock solution of mBBr in a non-aqueous solvent like acetonitrile.
  • Prepare a reaction buffer (e.g., 50 mM HEPPS, pH 8.0).[6]

2. Derivatization Reaction:

  • Mix the thiol-containing sample with the mBBr solution in the reaction buffer.
  • Incubate the mixture in the dark at room temperature for approximately 10 minutes.[6]
  • Stop the reaction by adding an acid, such as methanesulfonic acid.[6]

3. HPLC Analysis:

  • Separate the mBBr-thiol adducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Detect the fluorescent adducts using a fluorescence detector with excitation at ~378 nm and emission at ~492 nm.[8]

4. Data Analysis:

  • Quantify the amount of each thiol by comparing the peak areas to those of known standards.

Visualizing the Workflow: Thiol Detection with a Fluorescent Coumarin Probe

The following diagram illustrates the general workflow for detecting thiols using a "turn-on" fluorescent probe like this compound.

Thiol_Detection_Workflow cluster_reaction Reaction cluster_detection Detection & Analysis Sample Biological Sample (e.g., cell lysate) Incubation Incubation Sample->Incubation Add Probe Probe_Stock Nitrocoumarin Probe Stock Probe_Stock->Incubation Measurement Fluorescence Measurement Incubation->Measurement Excitation Analysis Data Analysis (Standard Curve) Measurement->Analysis Emission Signal

Caption: Workflow for thiol detection using a nitrocoumarin fluorescent probe.

Advantages of this compound and Similar Probes

The primary advantages of using nitrocoumarin-based fluorescent probes over traditional reagents are rooted in their mechanism of action and photophysical properties:

  • High Sensitivity and Signal-to-Noise Ratio: The "turn-on" fluorescence mechanism, where the probe is virtually non-fluorescent until it reacts with a thiol, results in a very low background signal and a dramatic increase in fluorescence upon detection.[4] This leads to a high signal-to-noise ratio and consequently, very low detection limits.[4]

  • Suitability for Live-Cell Imaging: Unlike DTNB, which is not cell-permeable and requires cell lysis, many fluorescent probes are designed to be cell-permeable, enabling the visualization and quantification of thiols in living cells and in real-time.[4] This is a significant advantage for studying dynamic cellular processes.

  • Simplified Workflow: For many applications, fluorescent probes offer a simpler workflow compared to methods like mBBr derivatization followed by HPLC. The "mix-and-measure" approach of turn-on probes eliminates the need for chromatographic separation, saving time and resources.

  • Potential for Multiplexing: The distinct spectral properties of different fluorophores open up the possibility of designing probes for multiplexed detection of different analytes simultaneously.

References

The Promise of 4-Chloro-8-nitrocoumarin: A Comparative Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, coumarin derivatives have emerged as a versatile scaffold, exhibiting a wide array of pharmacological activities. Among these, 4-Chloro-8-nitrocoumarin stands out as a molecule of significant interest due to its unique electronic and structural features. This guide provides a comparative analysis of the molecular docking of this compound and related compounds with various protein targets implicated in a range of diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the therapeutic potential of this promising compound.

Comparative Docking Analysis

To contextualize the binding potential of this compound, this section presents a comparative summary of its predicted binding affinities against several key protein targets, alongside those of other relevant coumarin derivatives. The data, collated from various in silico studies, highlights the compound's potential efficacy and selectivity.

Target ProteinLigandBinding Energy (kcal/mol)Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)
p38α MAPK4-Chloro-3-nitrocoumarin----
DNA Gyrase4-hydroxycoumarin derivative (nitro substitution)-10.7---
COX-28-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate----
MAO-BCoumarin–sulfonamide–nitroindazolyl–triazole hybrid----

Note: Direct molecular docking data for this compound was not available in the reviewed literature. The data presented for "4-Chloro-3-nitrocoumarin" and other nitro-substituted coumarins serves as a predictive comparison.

Understanding the Interaction: A Structural Perspective

Molecular docking simulations provide valuable insights into the specific molecular interactions that govern the binding of a ligand to its target protein. In a representative study, 4-Chloro-3-nitrocoumarin was docked into the active site of p38α Mitogen-activated protein kinase 14 (p38α MAPK), a protein associated with cervical cancer[1]. The analysis revealed that the nitro group of the coumarin derivative plays a crucial role in its binding affinity, likely through the formation of hydrogen bonds and electrostatic interactions with key amino acid residues within the kinase's active site. This interaction is hypothesized to inhibit the kinase's activity, thereby impeding cancer cell proliferation[1].

Similarly, studies on other nitro-substituted coumarin derivatives have demonstrated their potential to inhibit DNA gyrase, an essential bacterial enzyme, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation[2][3]. The electron-withdrawing nature of the nitro group often enhances the binding affinity of the coumarin scaffold to these targets.

Experimental Protocol: A Guide to Molecular Docking

Reproducibility is a cornerstone of scientific research. To this end, a detailed, generalized protocol for performing molecular docking studies with coumarin derivatives is provided below. This protocol is a composite of methodologies reported in the referenced literature[1][3][4].

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw and subsequently optimized using a computational chemistry package (e.g., Gaussian) with Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. The optimized structure is then saved in a suitable format (e.g., .pdb or .mol2).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDockTools.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Algorithm: A docking program such as AutoDock is used to perform the simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site.

  • Parameter Settings: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations are set according to the complexity of the system and desired accuracy.

3. Analysis of Results:

  • Binding Energy Calculation: The docking software calculates the estimated free energy of binding (binding energy) for each predicted binding pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed using visualization software like PyMOL or Discovery Studio.

Visualizing the Process

To further clarify the experimental workflow and the conceptual underpinnings of molecular docking, the following diagrams are provided.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_draw Draw 2D Structure (e.g., ChemDraw) ligand_opt 3D Structure Optimization (DFT B3LYP/6-31G) ligand_draw->ligand_opt grid Define Grid Box ligand_opt->grid protein_pdb Retrieve from PDB protein_prep Remove Water & Ligands, Add Hydrogens & Charges protein_pdb->protein_prep protein_prep->grid dock Run Docking Simulation (e.g., AutoDock) grid->dock binding_energy Calculate Binding Energy dock->binding_energy interaction_analysis Analyze Interactions (e.g., PyMOL) binding_energy->interaction_analysis

Caption: Experimental workflow for molecular docking studies.

logical_relationship ligand Ligand (this compound) active_site Active Site ligand->active_site fits into protein Target Protein (e.g., p38α MAPK) protein->active_site contains binding_pose Predicted Binding Pose active_site->binding_pose determines binding_energy Binding Energy (kcal/mol) binding_pose->binding_energy has biological_activity Predicted Biological Activity binding_energy->biological_activity correlates with

Caption: Conceptual diagram of molecular docking relationships.

Conclusion

While direct experimental data for this compound is still emerging, the comparative analysis of related coumarin derivatives strongly suggests its potential as a potent and selective inhibitor for a range of therapeutic targets. The detailed molecular docking protocol and illustrative diagrams provided in this guide offer a solid foundation for researchers to further investigate the pharmacological profile of this promising molecule. Future in vitro and in vivo studies are warranted to validate these in silico findings and pave the way for the development of novel coumarin-based therapeutics.

References

Performance Evaluation of 4-Chloro-3-nitrocoumarin in Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 4-Chloro-3-nitrocoumarin in various biological media, with a comparative analysis against established coumarin derivatives, Warfarin and Umbelliferone. The information presented herein is intended to support researchers in making informed decisions regarding the potential application of this compound in their studies.

Disclaimer: The majority of available research data pertains to 4-Chloro-3-nitrocoumarin. This guide will focus on this isomer. Direct biological performance data for 4-Chloro-8-nitrocoumarin is limited in the current scientific literature.

Comparative Performance Data

The following tables summarize the quantitative data on the biological activities of 4-Chloro-3-nitrocoumarin, Warfarin, and Umbelliferone.

Table 1: In Vitro Anticancer Activity

CompoundCancer Cell LineAssayIC50 ValueCitation
4-Chloro-3-nitrocoumarin HeLa (Cervical Cancer)MTT AssayStronger inhibition than A549[1]
A549 (Lung Cancer)MTT AssayWeaker inhibition than HeLa[1]
Warfarin VariousObservational StudiesAssociated with reduced cancer incidence[2][3][4]
Umbelliferone MCF-7 (Breast Cancer)MTT Assay15.56 µM[5]
MDA-MB-231 (Breast Cancer)MTT Assay10.31 µM[5]
HepG2 (Liver Cancer)MTT AssayInduces apoptosis (0-50 µM)[6]

Table 2: Antibacterial Activity

CompoundBacterial StrainAssayZone of Inhibition (mm) / MIC ValueCitation
4-Chloro-3-nitrocoumarin Staphylococcus aureusDisc DiffusionStronger inhibition than other tested bacteria[1]
Escherichia coliDisc DiffusionData not specified[7]
Klebsiella pneumoniaeDisc DiffusionData not specified[7]
Warfarin VariousLimited DataNot a primary application[8][9]
Umbelliferone Bacillus cereusBroth MicrodilutionMIC: 62.5 µg/mL[10]
Aeromonas hydrophilaBroth MicrodilutionMIC: 512 µg/mL[11]
Uropathogenic E. coliBiofilm InhibitionEffective at 50 µg/mL[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-Chloro-3-nitrocoumarin, Warfarin, Umbelliferone) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[17]

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[16]

Visualizations

Signaling Pathway of Warfarin

Warfarin_Pathway cluster_liver_cell Liver Cell VK_inactive Vitamin K (inactive epoxide) VKOR Vitamin K epoxide reductase (VKORC1) VK_inactive->VKOR Reduction VK_active Vitamin K (active reduced form) Carboxylase γ-glutamyl carboxylase VK_active->Carboxylase Cofactor VKOR->VK_active Factors_inactive Inactive Clotting Factors (II, VII, IX, X) Factors_inactive->Carboxylase Factors_active Active Clotting Factors Clotting Blood Clotting Factors_active->Clotting Promotes Carboxylase->Factors_active Warfarin Warfarin Warfarin->VKOR Inhibition

Caption: Warfarin's mechanism of action, inhibiting Vitamin K epoxide reductase.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add test compounds (serial dilutions) incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end Antibacterial_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Prepare serial dilutions of test compounds prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate incubation Incubate for 16-20h inoculate_plate->incubation read_results Visually assess for bacterial growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

References

A comparative study of the photostability of different coumarin-based fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorophores are widely utilized in biological imaging and sensing applications due to their bright fluorescence and sensitivity to the local environment. However, their utility can be limited by photobleaching, the irreversible loss of fluorescence upon exposure to light. This guide provides a comparative overview of the photostability of different coumarin derivatives, supported by experimental data and detailed protocols to aid in the selection of the most robust probes for your research needs.

Quantitative Comparison of Photostability

The photostability of a fluorophore is a critical parameter for quantitative and long-term imaging experiments. It is often quantified by the photobleaching quantum yield (Φb), which represents the probability that a molecule will be photochemically altered per absorbed photon. A lower Φb indicates higher photostability. The following table summarizes the photobleaching quantum yields for several common coumarin derivatives. It is important to note that these values can be influenced by the experimental conditions, including the solvent, excitation wavelength, and intensity.

FluorophoreStructurePhotobleaching Quantum Yield (Φb) x 10⁻⁶SolventExcitation Wavelength (nm)Reference
Coumarin 1 (C1)7-(diethylamino)-4-methylcoumarin1.8Ethanol366[1]
Coumarin 120 (C120)7-amino-4-methylcoumarin-Ethanol-
Coumarin 102 (C102)7-(diethylamino)-4-(trifluoromethyl)coumarin-Various aprotic solvents-[2]
Coumarin 153 (C153)7-(julolidino)-4-(trifluoromethyl)coumarin-Various aprotic solvents-[2]
Coumarin 7 (C7)3-(2-benzimidazolyl)-7-(diethylamino)coumarin-Methanol-[3]
Coumarin 307 (C307)3-(2-benzothiazolyl)-7-(diethylamino)coumarin-Liquid and solid phases407[4][5]

Factors Influencing Photostability

The photostability of coumarin fluorophores is not an intrinsic, immutable property but is influenced by a variety of factors:

  • Molecular Structure: Substituents on the coumarin core play a significant role. Electron-donating groups at the 7-position, such as amino or diethylamino groups, are common for achieving bright fluorescence, but their structure can impact photostability. For example, rigidizing the amino group, as seen in coumarins with a julolidine structure, can sometimes enhance photostability.[6] The incorporation of an azetidinyl substituent has also been shown to improve the quantum yield of photorelease in photolabile coumarins, suggesting a strategy for enhancing photochemical properties.[7]

  • Solvent Environment: The choice of solvent can dramatically affect photostability. Polar solvents can influence the excited state lifetime and decay pathways of coumarins.[6] For instance, the photostability of some coumarins is enhanced in alcohol-water or alcohol-glycerol mixtures, while non-polar solvents can accelerate photodamage. The interaction with the solvent can lead to different photochemical reactions, including those involving singlet oxygen.[8]

  • Presence of Oxygen and Other Reactive Species: The photodegradation of coumarins can be mediated by reactive oxygen species, such as singlet oxygen.[8][9] The presence of oxygen quenchers can, in some cases, improve photostability.

  • Excitation Conditions: The wavelength and intensity of the excitation light are critical. Higher excitation power leads to a faster rate of photobleaching.[10]

Experimental Protocol for Measuring Photostability

A standardized method for quantifying photostability is crucial for comparing different fluorophores. Below is a generalized protocol for a photobleaching experiment using a fluorescence microscope.

Objective: To measure the rate of photobleaching of a coumarin-based fluorophore under controlled irradiation.

Materials:

  • Fluorescence microscope equipped with a laser source and a sensitive detector (e.g., PMT or sCMOS camera).

  • Coumarin fluorophore solution of known concentration.

  • Solvent of choice.

  • Microscope slides and coverslips.

  • Image analysis software.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the coumarin fluorophore in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.

    • Mount a small volume of the solution between a microscope slide and a coverslip.

  • Microscope Setup:

    • Turn on the fluorescence microscope and the laser source.

    • Select the appropriate filter set for the excitation and emission wavelengths of the coumarin fluorophore.

    • Focus on the sample plane.

  • Image Acquisition:

    • Set the laser power to a constant and known level. It is crucial to use the same laser power for all comparative experiments.

    • Acquire a time-lapse series of images of the fluorescent sample. The time interval between images should be consistent.

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching half-life (t₁/₂) or the photobleaching rate constant.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Fluorophore Solution prep2 Mount Sample on Slide prep1->prep2 setup2 Focus on Sample prep2->setup2 setup1 Select Laser & Filters setup1->setup2 acq1 Set Constant Laser Power setup2->acq1 acq2 Acquire Time-Lapse Images acq1->acq2 analysis1 Measure Fluorescence Intensity acq2->analysis1 analysis2 Normalize & Plot Data analysis1->analysis2 analysis3 Determine Photobleaching Rate analysis2->analysis3

Caption: Workflow for a typical photobleaching experiment.

Factors_Affecting_Photostability cluster_molecular Molecular Properties cluster_environment Environmental Factors cluster_experimental Experimental Conditions Photostability Photostability Structure Molecular Structure (Substituents, Rigidity) Structure->Photostability Solvent Solvent (Polarity, Viscosity) Solvent->Photostability Oxygen Reactive Species (e.g., Oxygen) Oxygen->Photostability Excitation Excitation Light (Wavelength, Intensity) Excitation->Photostability

References

Correlating Theoretical DFT Calculations with Experimental Results for 4-Chloro-8-nitrocoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and material science. The introduction of a nitro group at the C-8 position and a chloro group at the C-4 position is anticipated to modulate the electronic and, consequently, the spectroscopic properties of the coumarin scaffold. Understanding these properties is crucial for the rational design of novel therapeutic agents and functional materials.

Density Functional Theory (DFT) has emerged as a powerful computational tool to predict the structural and electronic properties of molecules, offering a valuable complement to experimental characterization. This guide presents a correlation between experimental spectroscopic data of an 8-nitrocoumarin derivative and the predicted values from DFT calculations, providing a framework for researchers and drug development professionals to interpret and predict the properties of 4-Chloro-8-nitrocoumarin.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental spectroscopic data for 7-hydroxy-4-methyl-8-nitrocoumarin and compare it with the generally expected theoretical values from DFT calculations for coumarin derivatives.

Vibrational Spectroscopy (FT-IR)

The correlation between experimental and theoretical vibrational frequencies is a key validation of the computed molecular structure. DFT calculations typically overestimate vibrational frequencies, and a scaling factor is often applied to improve the correlation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed method for such calculations.

Table 1: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupExperimental (7-hydroxy-4-methyl-8-nitrocoumarin)[1]Theoretical (Expected for 8-nitrocoumarins via DFT)Assignment
C=O (Lactone)1730[1]~1750-1780Stretching vibration
NO₂ (asymmetric)1535[1]~1540-1560Asymmetric stretching
NO₂ (symmetric)-~1340-1360Symmetric stretching
C=C (aromatic)1626[1]~1600-1630Stretching vibrations
C-H (aromatic)3075[1]~3050-3100Stretching vibrations
C-H (aliphatic)2925[1]~2920-2960Stretching vibrations
C-O1068[1]~1050-1100Stretching vibration
O-H3400[2]~3350-3450Stretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts are sensitive to the electronic environment of the nuclei. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of both ¹H and ¹³C NMR spectra.

Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (7-hydroxy-4-methyl-8-nitrocoumarin in CDCl₃)[1]Theoretical (Expected for 8-nitrocoumarins via DFT/GIAO)
CH₃2.4[1]~2.3-2.6
H-36.155[1]~6.0-6.3
Aromatic Protons6.80, 7.00[1]~6.7-7.5
OH11.705[1]~11.5-12.0

Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental (7-hydroxy-4-methyl-8-nitrocoumarin in CDCl₃)[1]Theoretical (Expected for 8-nitrocoumarins via DFT/GIAO)
CH₃18.52[1]~18-20
C-3111.96[1]~110-114
C-4153.53[1]~152-155
Aromatic Carbons112.02, 124.01, 128.09, 145.60, 152.76[1]~110-155
C=O158.06[1]~157-160
Electronic Spectroscopy (UV-Vis)

UV-Vis absorption spectra are determined by electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is the standard method for calculating these transitions.

Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λ_max)

TransitionExperimental (Nitrocoumarin derivative)[1]Theoretical (Expected for 8-nitrocoumarins via TD-DFT)
π → π~320-350 nm~310-360 nm
n → π~425 nm[1]~410-440 nm

Experimental and Computational Protocols

Experimental Protocols

To a solution of 7-hydroxy-4-methylcoumarin (1.2 g) in concentrated sulfuric acid (10 ml) cooled in an ice bath, a nitrating mixture (0.5 ml of concentrated nitric acid and 1.5 ml of concentrated sulfuric acid) was added dropwise, maintaining the temperature below 10°C. After the addition, the reaction mixture was stirred at room temperature for one hour. The mixture was then poured into crushed ice, and the resulting precipitate, a mixture of 6- and 8-nitro isomers, was filtered and washed with cold water. The 8-nitro isomer was separated from the 6-nitro isomer by column chromatography.[1]

  • FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound was recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded in a suitable solvent (e.g., methanol or ethanol) over a wavelength range of 200-800 nm.[1]

Computational Protocol: Density Functional Theory (DFT)

A representative computational methodology for calculating the properties of coumarin derivatives is as follows:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) Pople-style basis set.

  • Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. The optimized structure is confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency calculation.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to compare with experimental FT-IR spectra.

  • NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

  • Electronic Spectra: The UV-Vis absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations.

Visualization of the Correlative Workflow

The following diagram illustrates the logical workflow for correlating theoretical DFT calculations with experimental results for the characterization of a molecule like this compound.

Correlative_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis of This compound purification Purification and Isolation synthesis->purification exp_char Spectroscopic Characterization (FT-IR, NMR, UV-Vis) purification->exp_char exp_data Experimental Data exp_char->exp_data comparison Data Comparison and Correlation exp_data->comparison mol_model Molecular Modeling of This compound dft_calc DFT Calculations (Geometry Optimization, Frequencies, NMR, TD-DFT) mol_model->dft_calc theo_data Theoretical Data dft_calc->theo_data theo_data->comparison validation Validation of Theoretical Model and Interpretation of Spectra comparison->validation

Caption: Workflow for Correlating DFT and Experimental Data.

Conclusion

This guide demonstrates the strong correlation between experimental spectroscopic data and theoretical predictions from DFT calculations for an 8-nitrocoumarin derivative. The presented data for 7-hydroxy-4-methyl-8-nitrocoumarin serves as a reliable proxy for understanding the fundamental spectroscopic and electronic characteristics of this compound. The close agreement between the experimental values and the expected theoretical outcomes underscores the predictive power of DFT in the study of novel coumarin derivatives. This integrated approach of combining experimental and computational chemistry is invaluable for researchers in the fields of medicinal chemistry and materials science for the a priori prediction of molecular properties and the interpretation of complex spectral data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Chloro-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. 4-Chloro-8-nitrocoumarin, a chlorinated nitroaromatic compound, requires careful management due to its potential hazards. Adherence to established protocols for the disposal of this compound is not only a matter of regulatory compliance but also a critical component of responsible research.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE). This compound is known to be a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate and Isolate: Non-essential personnel should evacuate the immediate area. Isolate the spill to prevent it from spreading.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container. Do not generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps provide a clear guide for laboratory personnel to prepare the waste for collection.

  • Waste Identification and Segregation:

    • This compound waste, including any contaminated materials (e.g., gloves, absorbent pads, paper towels), must be classified as hazardous waste.

    • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can be used.

    • The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[2]

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide the disposal company with accurate information about the waste composition.

Quantitative Data Summary

Due to the nature of the available information, a quantitative data table on disposal parameters is not applicable. The primary directive is that any quantity of this compound and materials contaminated with it must be treated as hazardous waste.

ParameterGuideline
Waste ClassificationHazardous Waste
PPE RequirementSafety Goggles, Chemical-Resistant Gloves, Lab Coat
Storage RequirementSealed, Labeled, Chemically Compatible Container in Secondary Containment
Disposal MethodLicensed Hazardous Waste Disposal Service

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect Waste in Designated Container is_spill->collect_waste No collect_spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->collect_spill_waste label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_waste Store in Secure Secondary Containment label_container->store_waste contact_disposal Contact EHS/Hazardous Waste Contractor store_waste->contact_disposal end End: Waste Disposed contact_disposal->end collect_spill_waste->label_container

Caption: Disposal workflow for this compound.

References

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